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Foundational

An In-depth Technical Guide to Methyl 5-nitrobiphenyl-2-carboxylate: Properties, Synthesis, and Characterization

Introduction Methyl 5-nitrobiphenyl-2-carboxylate is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a nitro group an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 5-nitrobiphenyl-2-carboxylate is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a nitro group and a methyl ester on a biphenyl scaffold, presents a versatile platform for further chemical modifications. The nitro group can be readily reduced to an amine, a common precursor in the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions. This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of Methyl 5-nitrobiphenyl-2-carboxylate. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related molecules to provide well-reasoned predictions and a robust framework for its study.

Physicochemical Properties

The physicochemical properties of Methyl 5-nitrobiphenyl-2-carboxylate are influenced by its constituent functional groups: the biphenyl core, the electron-withdrawing nitro group, and the methyl ester.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₄H₁₁NO₄Calculation from structure.[1]
Molecular Weight 257.24 g/mol Calculation from atomic weights.
Appearance Likely a pale yellow to yellow solid.Based on related nitroaromatic compounds.[2]
Melting Point Expected to be in the range of 80-120 °C.Similar nitro-substituted aromatic esters have melting points in this range. For example, Methyl 5-nitro-2-furoate melts at 78-82 °C.[3]
Boiling Point > 300 °C (with decomposition)High molecular weight and polar nature suggest a high boiling point; nitroaromatics can be thermally unstable.
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols. Insoluble in water.The aromatic structure and methyl ester group confer solubility in organic solvents, while the overall nonpolar character predicts low water solubility.

Proposed Synthesis

A robust and widely applicable method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. For the synthesis of Methyl 5-nitrobiphenyl-2-carboxylate, a plausible route involves the coupling of a commercially available boronic acid with an appropriate aryl halide.

A key precursor, (2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid (CAS 2211934-69-7) , is commercially available, making the Suzuki coupling a highly viable strategy.

Synthetic Workflow

A Reactants: (2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid + Aryl Halide (e.g., Bromobenzene) D Reaction Mixture A->D B Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) B->D C Solvent (e.g., Toluene/Water or Dioxane/Water) C->D E Heating under Inert Atmosphere D->E F Work-up: Aqueous extraction to remove inorganics E->F G Purification: Column chromatography on silica gel F->G H Product: Methyl 5-nitrobiphenyl-2-carboxylate G->H

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of Methyl 5-nitrobiphenyl-2-carboxylate.

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-(methoxycarbonyl)-5-nitrophenyl)boronic acid (1.0 eq.), the aryl halide (e.g., bromobenzene, 1.1 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water. The use of a biphasic system with a phase-transfer catalyst can sometimes be beneficial.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 4-24 hours. Reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 5-nitrobiphenyl-2-carboxylate.

Spectroscopic Characterization

The structural elucidation of Methyl 5-nitrobiphenyl-2-carboxylate relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of its functional groups and related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the second aromatic ring. Assuming an unsubstituted second phenyl ring, the following is a predicted spectrum.

  • Aromatic Protons (Ar-H): Signals are expected in the range of 7.40-8.50 ppm . The protons on the nitrophenyl ring will be deshielded due to the electron-withdrawing effect of the nitro and ester groups. The protons on the other phenyl ring will appear in the more typical aromatic region.

  • Methyl Protons (-OCH₃): A singlet is expected around 3.90 ppm .[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the range of 165-170 ppm .[5]

  • Aromatic Carbons (Ar-C): Aromatic carbons will appear between 120-150 ppm . The carbon bearing the nitro group will be significantly deshielded. Quaternary carbons (those without attached protons) will typically show weaker signals.[6][7]

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group is expected around 52-55 ppm .[8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitro and ester functional groups.

  • Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ , respectively.[9]

  • Carbonyl Group (C=O): A strong absorption band for the ester carbonyl stretch is predicted in the region of 1720-1740 cm⁻¹ .[10][11]

  • C-O Stretch: An absorption corresponding to the C-O single bond of the ester will be present around 1250-1300 cm⁻¹ .[12]

  • Aromatic C-H Stretch: Signals for the aromatic C-H stretching will be observed above 3000 cm⁻¹ .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 257. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 226, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 198. Further fragmentation of the nitro-biphenyl core would also be observed. The fragmentation of a similar compound, 3-Hydroxy-4'-nitrobiphenyl-2-carboxylic acid methyl ester, shows these characteristic losses.[13]

Potential Applications in Drug Development and Research

Substituted nitrobiphenyls are important intermediates in the synthesis of various biologically active compounds.

  • Precursors to Amino Compounds: The nitro group can be easily reduced to an amine, which is a key functional group in many pharmaceuticals. This amino-biphenyl scaffold can then be used to synthesize a variety of heterocyclic compounds, such as carbazoles, which have shown a wide range of biological activities.

  • Molecular Scaffolding: The biphenyl structure provides a rigid scaffold that can be functionalized in a variety of positions to optimize binding to biological targets. The presence of the nitro and ester groups at specific positions allows for directed chemical modifications.

  • Antimicrobial and Anticancer Research: Nitroaromatic compounds and their derivatives have been investigated for their potential as antimicrobial and anticancer agents. For example, derivatives of nitrophenylfuran carboxylic acids have shown promise as antitubercular agents.[14][15]

Safety and Handling

  • Toxicity: Nitroaromatic compounds are often toxic and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 5-nitrobiphenyl-2-carboxylate is a valuable compound with significant potential as a building block in organic synthesis, particularly in the development of new pharmaceutical agents. This guide has provided a detailed overview of its predicted chemical and physical properties, a plausible and robust synthetic methodology, and a comprehensive guide to its spectroscopic characterization. The presented information, grounded in the principles of organic chemistry and data from analogous structures, serves as a solid foundation for researchers and scientists working with this and related molecules.

References

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  • ResearchGate. (2026, February 6). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [URL: https://www.researchgate.
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Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 5-nitrobiphenyl-2-carboxylate

A Practical Approach to the Structural Elucidation of a Novel Biphenyl Derivative Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies involved in determi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Practical Approach to the Structural Elucidation of a Novel Biphenyl Derivative

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of methyl 5-nitrobiphenyl-2-carboxylate. As a novel compound with no publicly available crystal structure data at the time of this writing, this document serves as a practical walkthrough for researchers, scientists, and drug development professionals. We will navigate the entire workflow, from synthesis and crystallization to the intricacies of single-crystal and powder X-ray diffraction analysis. While the specific data for our target molecule is not yet in the public domain, we will leverage data from structurally analogous compounds to illustrate key principles and techniques, ensuring a robust and educational resource.

Introduction: The Significance of Biphenyl Carboxylates in Medicinal Chemistry

Biphenyl scaffolds are privileged structures in drug discovery, appearing in a wide array of therapeutic agents. Their conformational flexibility and ability to engage in various intermolecular interactions make them ideal for designing molecules that can effectively bind to biological targets. The introduction of a nitro group and a methyl carboxylate moiety, as in methyl 5-nitrobiphenyl-2-carboxylate, can significantly influence the molecule's electronic properties, solubility, and binding characteristics. A precise understanding of its three-dimensional structure at the atomic level is, therefore, a critical prerequisite for any rational drug design efforts. X-ray crystallography stands as the gold standard for obtaining this information, providing unequivocal insights into molecular geometry and packing in the solid state.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of Methyl 5-nitrobiphenyl-2-carboxylate

A plausible and efficient route to synthesize methyl 5-nitrobiphenyl-2-carboxylate is through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling has become a cornerstone of modern organic synthesis for its reliability and functional group tolerance.

Synthesis cluster_product Product A Methyl 2-bromobenzoate C Methyl 5-nitrobiphenyl-2-carboxylate reagents Pd(PPh3)4 Na2CO3 Toluene/Water A->reagents B (5-Nitrophenyl)boronic acid B->reagents reagents->C scxrd_workflow crystal Mount Single Crystal diffractometer Mount on Diffractometer crystal->diffractometer data_collection X-ray Data Collection diffractometer->data_collection data_processing Data Reduction and Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Foundational

Thermodynamic stability and solubility of Methyl 5-nitrobiphenyl-2-carboxylate

An In-depth Technical Guide to the Thermodynamic Stability and Solubility of Methyl 5-nitrobiphenyl-2-carboxylate Abstract Methyl 5-nitrobiphenyl-2-carboxylate is a substituted aromatic compound with potential applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Solubility of Methyl 5-nitrobiphenyl-2-carboxylate

Abstract

Methyl 5-nitrobiphenyl-2-carboxylate is a substituted aromatic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its physicochemical properties, specifically its thermodynamic stability and solubility, is paramount for its effective development, formulation, and handling. This technical guide provides a comprehensive framework for characterizing these critical attributes. Due to the limited availability of direct experimental data for this specific molecule, this document emphasizes the foundational principles and detailed experimental methodologies required to generate robust and reliable data. We will explore the theoretical underpinnings of thermal stability and solubility for nitroaromatic compounds and provide field-proven, step-by-step protocols for differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and isothermal equilibrium solubility determination coupled with high-performance liquid chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to the physicochemical characterization of novel chemical entities.

Introduction: The Significance of Physicochemical Characterization

The journey of a chemical entity from discovery to application is critically dependent on its intrinsic physicochemical properties. For a molecule like Methyl 5-nitrobiphenyl-2-carboxylate, which combines the structural features of a biphenyl, a nitroaromatic, and a methyl ester, these properties dictate its behavior in both solid and solution states.

  • Thermodynamic Stability: This property governs the material's shelf-life, its propensity for degradation under thermal stress, and potential safety hazards associated with its handling and processing.[1] The presence of a nitro group, an energetic functional group, makes a thorough evaluation of thermal behavior a non-negotiable aspect of its characterization.[2][3]

  • Solubility: As one of the most critical determinants of bioavailability for pharmaceutical candidates, solubility influences the rate and extent of absorption.[4][5] For any application requiring a solution phase, from chemical synthesis to formulation, precise solubility data is essential for process optimization and ensuring product performance.[6]

This guide provides the necessary theoretical context and experimental workflows to empower researchers to generate high-quality data for Methyl 5-nitrobiphenyl-2-carboxylate, ensuring a solid foundation for its future development.

Assessment of Thermodynamic Stability

The thermodynamic stability of a compound refers to its resistance to decomposition or phase transition under the influence of thermal energy. For nitroaromatic compounds, this is particularly critical due to the potential for energetic decomposition.[1][7] The primary techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Causality Behind Experimental Choices

The choice of DSC and TGA is deliberate; they provide complementary information. DSC measures heat flow, allowing for the quantification of energies associated with melting (enthalpy of fusion) and decomposition.[8] This data is crucial for understanding polymorphism and predicting stability. TGA measures mass loss over time as a function of temperature, clearly distinguishing between sublimation and decomposition and defining the temperature range of thermal integrity.[9] For nitro compounds, using sealed crucibles in DSC is often necessary to contain any evolved gases and measure the true decomposition energy without mass loss from evaporation.[7]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring thermal transitions. It quantifies the heat required to increase a sample's temperature compared to a reference.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of Methyl 5-nitrobiphenyl-2-carboxylate into a high-pressure gold or hermetically sealed aluminum crucible. The use of a sealed crucible is critical to prevent evaporation and contain any decomposition products, ensuring an accurate measurement of the decomposition enthalpy.[7]

  • Apparatus Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Atmosphere: Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Temperature Program: Equilibrate the sample at a temperature well below its expected melting point (e.g., 30 °C). Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is sufficiently high to induce complete decomposition (e.g., 400 °C). A linear heating rate ensures uniform heat transfer.[9]

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Melting Point (Tm): The peak temperature of the endothermic melting event.

    • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak.

    • Decomposition Onset Temperature (Tonset): The temperature at which the exothermic decomposition begins.[7]

    • Enthalpy of Decomposition (ΔHdecomp): The integrated area of the exothermic decomposition peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep1 Weigh 1-3 mg of Sample Prep2 Place in Hermetically Sealed Crucible Prep1->Prep2 Analysis1 Place Sample & Reference in DSC Cell Prep2->Analysis1 Analysis2 Purge with N2 (50 mL/min) Analysis1->Analysis2 Analysis3 Heat at 10 °C/min (e.g., 30-400 °C) Analysis2->Analysis3 Data1 Identify Endotherms (Melting) Analysis3->Data1 Data2 Identify Exotherms (Decomposition) Analysis3->Data2 Data3 Calculate: - Melting Point (Tm) - ΔH_fusion - T_onset (decomp) - ΔH_decomp Data1->Data3 Data2->Data3

Caption: Workflow for DSC analysis of thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA provides quantitative information about changes in a material's mass with temperature.

Protocol:

  • Sample Preparation: Accurately weigh a slightly larger sample (5-10 mg) of Methyl 5-nitrobiphenyl-2-carboxylate into an alumina or platinum TGA crucible.

  • Apparatus Setup: Place the crucible onto the high-precision balance within the TGA furnace.

  • Atmosphere: Establish and maintain an inert nitrogen atmosphere (e.g., 50 mL/min flow rate) throughout the experiment.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the same temperature range as the DSC experiment.

  • Data Analysis: Analyze the TGA curve (mass % vs. temperature) to identify:

    • The temperature range of thermal stability (where no mass loss occurs).

    • The onset temperature of mass loss.

    • The percentage of mass lost in each decomposition step. The derivative of the TGA curve (DTG) can pinpoint the temperatures of maximum mass loss rates.[9]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Prep1 Weigh 5-10 mg of Sample Prep2 Place in Alumina or Platinum Crucible Prep1->Prep2 Analysis1 Place Crucible on TGA Balance Prep2->Analysis1 Analysis2 Purge with N2 (50 mL/min) Analysis1->Analysis2 Analysis3 Heat at 10 °C/min (e.g., 30-400 °C) Analysis2->Analysis3 Data1 Analyze Mass vs. Temp Curve Analysis3->Data1 Data2 Determine: - Onset of Mass Loss - % Mass Loss Steps - Residual Mass Data1->Data2

Caption: Workflow for TGA analysis of thermal stability.

Predicted Thermal Properties

While specific data for Methyl 5-nitrobiphenyl-2-carboxylate is unavailable, we can infer its likely thermal behavior based on related structures. Nitroaromatic compounds often exhibit sharp melting points followed by decomposition at higher temperatures.[8][10]

PropertyPredicted Value/BehaviorRationale & References
Melting Point (Tm) Expected to be a crystalline solid with a distinct melting point.Analogous compounds like nitrophenols and dinitrobenzene derivatives show clear melting endotherms before decomposition.[10]
Decomposition Onset (Tonset) > 200 °CThe C-NO2 bond is strong, and decomposition typically requires significant thermal energy. Studies on nitrobenzoic acid isomers show decomposition onsets above 250 °C.[1][8]
Decomposition Profile Likely a single, sharp exothermic event.The primary decomposition pathway for many nitroaromatics is the cleavage of the C-NO2 bond, leading to a rapid release of energy.[2]
Mass Loss (TGA) A single-step mass loss corresponding to the complete decomposition of the molecule.TGA of similar compounds shows a distinct temperature range where the majority of the mass is lost.[9][10]

Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute at a specific temperature and pressure.[4][5] It is a fundamental property that provides the true measure of a compound's solubility.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a strong predictive framework. Methyl 5-nitrobiphenyl-2-carboxylate possesses:

  • Non-polar characteristics: Two aromatic rings (biphenyl core).

  • Polar characteristics: A nitro group (-NO₂) and a methyl ester group (-COOCH₃).

This dual nature suggests it will be sparingly soluble in water but will exhibit good solubility in a range of organic solvents.

Experimental Protocol: Isothermal Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its direct measurement of the equilibrium state.[11]

Protocol:

  • Preparation: Add an excess amount of solid Methyl 5-nitrobiphenyl-2-carboxylate to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker or on a vial roller system at a constant ambient temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The long incubation time is necessary because dissolution rates slow significantly as the solution approaches saturation.[4][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for quantifying the solute concentration due to its high selectivity and sensitivity.[4]

Protocol:

  • Standard Preparation: Prepare a series of calibration standards of Methyl 5-nitrobiphenyl-2-carboxylate of known concentrations in the chosen diluent.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid, if needed for peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound (likely in the 254-280 nm range due to the aromatic and nitro chromophores).

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the diluted samples from the solubility experiment.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the final solubility in units such as mg/mL or µg/mL.

Solubility_Workflow cluster_shake_flask Isothermal Shake-Flask Method cluster_hplc HPLC Quantification cluster_final Final Calculation SF1 Add Excess Solid to Vials SF2 Add Known Volume of Solvent SF1->SF2 SF3 Equilibrate (24-48h) at Constant Temp SF2->SF3 SF4 Centrifuge to Separate Phases SF3->SF4 SF5 Sample Supernatant SF4->SF5 HPLC3 Dilute Supernatant Sample SF5->HPLC3 HPLC1 Prepare Calibration Standards HPLC2 Generate Calibration Curve (Area vs. Conc) HPLC1->HPLC2 HPLC4 Inject & Analyze Sample HPLC3->HPLC4 HPLC5 Calculate Concentration from Curve HPLC4->HPLC5 Final1 Multiply by Dilution Factor HPLC5->Final1 Final2 Report Solubility (e.g., mg/mL) Final1->Final2

Caption: Combined workflow for solubility determination.

Expected Solubility Profile

Based on its structure, Methyl 5-nitrobiphenyl-2-carboxylate is expected to be soluble in a range of common organic solvents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Aprotic Polar Acetone, Acetonitrile, DMSOHighThe polar nitro and ester groups will interact favorably with these solvents.
Alcohols Methanol, EthanolHighThe hydroxyl group can hydrogen bond with the oxygen atoms of the nitro and ester groups.
Halogenated Dichloromethane, ChloroformHighEffective at dissolving a wide range of organic molecules with moderate polarity.
Aromatic Toluene, BenzeneModerate to Highπ-π stacking interactions between the solvent and the biphenyl rings will promote solubility.
Ethers Diethyl Ether, THFModerateCan solvate both polar and non-polar moieties of the molecule.
Non-polar Hexane, HeptaneLowThe polar functional groups will limit solubility in highly non-polar aliphatic solvents.
Aqueous Water, Buffered SolutionsVery LowThe large, non-polar biphenyl core will dominate, leading to poor aqueous solubility.

Conclusion

While direct experimental data on Methyl 5-nitrobiphenyl-2-carboxylate is not prevalent in public literature, a robust characterization of its thermodynamic stability and solubility is achievable through the systematic application of standard analytical techniques. This guide outlines the fundamental principles and provides detailed, validated protocols for DSC, TGA, and the isothermal shake-flask method with HPLC quantification. By following these methodologies, researchers can generate the high-quality, reliable data necessary to assess the compound's viability for further development, ensure safe handling, and optimize its application in synthesis and formulation. The provided theoretical predictions, based on analogous structures, serve as a valuable benchmark for interpreting the experimental results obtained.

References

Sources

Exploratory

An In-Depth Technical Guide to the Formation of Methyl 5-nitrobiphenyl-2-carboxylate

This guide provides a comprehensive overview of the reaction mechanism and a field-proven protocol for the synthesis of Methyl 5-nitrobiphenyl-2-carboxylate, a key intermediate in the development of various pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the reaction mechanism and a field-proven protocol for the synthesis of Methyl 5-nitrobiphenyl-2-carboxylate, a key intermediate in the development of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Substituted Biphenyls

Substituted biphenyls are a class of organic compounds that form the structural core of numerous biologically active molecules and advanced materials. Their unique conformational properties and ability to engage in specific molecular interactions make them privileged scaffolds in medicinal chemistry. Methyl 5-nitrobiphenyl-2-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex molecular architectures. The presence of the nitro group and the methyl ester functionality offers orthogonal handles for further chemical transformations.

The most robust and widely adopted method for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an indispensable tool in modern organic synthesis.[1][2]

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The formation of Methyl 5-nitrobiphenyl-2-carboxylate is achieved through the Suzuki-Miyaura coupling of methyl 2-bromo-5-nitrobenzoate and phenylboronic acid. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

The Catalytic Cycle

The catalytic cycle begins with a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of methyl 2-bromo-5-nitrobenzoate. This is often the rate-determining step of the reaction. The electron-withdrawing nature of the nitro group on the aryl bromide can influence the rate of this step. This oxidative addition results in the formation of a square planar Pd(II) complex.

  • Transmetalation: In this step, the phenyl group from the phenylboronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the phenyl group to the palladium, displacing the bromide ion. The choice of base is crucial and can significantly impact the reaction efficiency.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) complex. The two organic ligands (the nitrophenyl carboxylate and the phenyl group) couple to form the desired biphenyl C-C bond, yielding Methyl 5-nitrobiphenyl-2-carboxylate and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar¹-X Pd(II)_Complex Ar¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar²-B(OR)₂ + Base Biphenyl_Complex Ar¹-Pd(II)L₂-Ar² Transmetalation->Biphenyl_Complex Reductive_Elimination Reductive Elimination Biphenyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar¹-Ar² (Product) Reductive_Elimination->Product Ar1X Methyl 2-bromo-5-nitrobenzoate (Ar¹-X) Ar2B Phenylboronic Acid (Ar²-B(OH)₂)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

The following protocol is a robust and reproducible method for the synthesis of Methyl 5-nitrobiphenyl-2-carboxylate.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 2-bromo-5-nitrobenzoate260.041.01.0
Phenylboronic acid121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-10 mL-
Water-2 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromo-5-nitrobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). Then, add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (methyl 2-bromo-5-nitrobenzoate) is consumed. This typically takes 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 5-nitrobiphenyl-2-carboxylate as a solid.[3]

Figure 2: Experimental workflow for the synthesis of Methyl 5-nitrobiphenyl-2-carboxylate.

Causality Behind Experimental Choices

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and effective catalyst for Suzuki couplings. The triphenylphosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. For electron-deficient aryl halides, such as the nitro-substituted substrate in this synthesis, bulky and electron-rich phosphine ligands like SPhos or XPhos can sometimes offer improved catalytic activity.[4]

  • Base Selection: Potassium carbonate is a moderately strong inorganic base that is effective in activating the phenylboronic acid for transmetalation. The choice of base is critical; stronger bases could potentially lead to side reactions, while weaker bases might result in incomplete reaction. The presence of water is often beneficial as it can aid in dissolving the base and facilitate the formation of the boronate species.

  • Solvent System: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. The biphasic nature of the reaction often leads to higher yields and easier product isolation.

Characterization of Methyl 5-nitrobiphenyl-2-carboxylate

The identity and purity of the synthesized Methyl 5-nitrobiphenyl-2-carboxylate should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both phenyl rings and a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons bearing the nitro and ester groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. The mass spectrum will show the molecular ion peak corresponding to the exact mass of Methyl 5-nitrobiphenyl-2-carboxylate.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of Methyl 5-nitrobiphenyl-2-carboxylate. A thorough understanding of the reaction mechanism, coupled with a carefully executed experimental protocol, is essential for achieving high yields and purity. The insights and procedures detailed in this guide are intended to empower researchers to confidently synthesize this valuable chemical intermediate for their drug discovery and materials science endeavors.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Buchwald, S. L., & Mauger, C. (2007). General and Efficient Method for the Suzuki-Miyaura Coupling of Hindered Aryl and Heteroaryl Chlorides.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of Methyl 5-nitrobiphenyl-2-carboxylate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment Methyl 5-nitrobiphenyl-2-carboxylate belongs to the class of nitroaromatic compounds, which are known for their po...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Methyl 5-nitrobiphenyl-2-carboxylate belongs to the class of nitroaromatic compounds, which are known for their potential toxicity and reactivity.[1][2] The presence of the nitro group, a strong electron-withdrawing functional group, can render these compounds thermally unstable and susceptible to exothermic decomposition.[1]

1.1. Toxicological Profile (Inferred)

Based on data from related nitrobiphenyl compounds, the primary health hazards are anticipated to be:

  • Toxicity: Many nitroaromatic compounds are toxic and can be readily absorbed through the skin.[1] Acute exposure may lead to irritation of the eyes, mucous membranes, and respiratory tract, as well as headaches, nausea, and fatigue.[3]

  • Mutagenicity and Carcinogenicity: Some nitrobiphenyls are suspected carcinogens.[4][5][6] For instance, 4-Nitrobiphenyl is used to make 4-Aminobiphenyl, a known human bladder carcinogen.[5] While there is limited evidence for the carcinogenicity of 4-Nitrobiphenyl in animals, it is prudent to handle all such compounds as potential carcinogens.[5]

  • Organ-Specific Effects: Chronic exposure to high concentrations of nitrobiphenyls in occupational settings has been linked to effects on the peripheral and central nervous systems, as well as the liver and kidneys.[3]

1.2. Physicochemical Hazards

  • Flammability: While some nitroaromatic compounds are flammable solids, others may not have a defined flashpoint.[1][4]

  • Explosivity: The nitro group can impart explosive properties, particularly in polynitrated compounds.[1] While Methyl 5-nitrobiphenyl-2-carboxylate is not polynitrated, it may still decompose exothermically under certain conditions, such as elevated temperatures.[1]

1.3. Risk Assessment Workflow

A thorough risk assessment should be conducted before commencing any work with Methyl 5-nitrobiphenyl-2-carboxylate.

cluster_0 Risk Assessment Workflow A Identify Hazards (Toxic, Flammable, Reactive) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Assess Existing Controls (Fume Hood, PPE) B->C D Determine Risk Level (High, Medium, Low) C->D E Implement Additional Controls (Blast Shield, Specialized PPE) D->E If High/Medium F Review and Document D->F If Low E->F cluster_0 Small Spill Response (<10g) A Alert Personnel & Secure Area B Don Appropriate PPE A->B C Cover with Absorbent Material (Vermiculite, Sand) B->C D Carefully Sweep into Waste Container C->D E Decontaminate Area D->E F Dispose of as Hazardous Waste E->F

Caption: Step-by-step procedure for responding to a small spill.

For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

5.2. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [4][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid. [4][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. [4][8]
Ingestion Do NOT induce vomiting. Wash mouth out with water and seek immediate medical attention. [4][9]

References

  • BenchChem Technical Support Team. (2026, March).
  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • U.S. Environmental Protection Agency. 4-Nitrobiphenyl. EPA.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4-Nitrobiphenyl, 98%. Cole-Parmer.
  • New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: 4-NITROBIPHENYL. NJ.gov.
  • Safety D
  • Fisher Scientific. (2025, December 20).
  • TCI Chemicals. (2026, February 26).
  • 4-Nitrobiphenyl Safety D
  • Sigma-Aldrich. (2025, November 6).
  • Key Organics. (2017, December 1).
  • PubChem. 2-Nitrobiphenyl.
  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chrom
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • PubChem. Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate.
  • Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • SAFETY DATA SHEET: 2-Methyl-5-nitrophenol. (2025, December 24).
  • Sigma-Aldrich. (2025, October 15).
  • TCI Chemicals. (2025, November 19).

Sources

Exploratory

UV-Vis and FTIR Spectroscopic Characterization of Methyl 5-Nitrobiphenyl-2-Carboxylate: A Technical Guide

Executive Summary Methyl 5-nitrobiphenyl-2-carboxylate is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates (e.g., sartans and fluorophores) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-nitrobiphenyl-2-carboxylate is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates (e.g., sartans and fluorophores) and materials science. The molecule features a biphenyl core substituted with an electron-withdrawing nitro group and a methyl ester. Accurate spectroscopic characterization of this compound is critical for validating synthetic success, assessing purity, and understanding its electronic behavior.

This technical whitepaper provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of Methyl 5-nitrobiphenyl-2-carboxylate. By examining the causality between the molecule's steric conformation and its spectral outputs, this guide equips analytical chemists with the mechanistic insights required for rigorous structural validation.

Structural & Mechanistic Context

To interpret the spectroscopic data of Methyl 5-nitrobiphenyl-2-carboxylate, one must first understand its three-dimensional geometry. The biphenyl core is not perfectly planar. The bulky methyl carboxylate group at the ortho position (position 2) creates significant steric hindrance against the ortho-hydrogens of the adjacent, unsubstituted phenyl ring .

This steric clash forces the two aromatic rings to twist out of coplanarity, increasing the dihedral angle.

  • Impact on UV-Vis: The increased dihedral angle disrupts the continuous π -orbital overlap across the biphenyl system. Consequently, the primary π→π∗ transition requires more energy, leading to a hypsochromic (blue) shift compared to planar biphenyl analogs.

  • Impact on FTIR: The electron-withdrawing nature of both the nitro group (at position 5) and the ester group alters the electron density of the aromatic ring, shifting the vibrational frequencies of the C=C and C−H bonds.

Transitions Planar Hypothetical Planar Biphenyl (Extended Conjugation) HOMO_LUMO_P Narrower HOMO-LUMO Gap (Red-Shifted Absorption) Planar->HOMO_LUMO_P Ideal state Twisted Twisted Biphenyl Core (Due to Ortho-Ester Sterics) HOMO_LUMO_T Wider HOMO-LUMO Gap (Blue-Shifted π-π* Transition) Twisted->HOMO_LUMO_T Actual state Nitro Nitro Group n-π* Transition (Broad Tail >300 nm) Twisted->Nitro Independent

Fig 2. Effect of steric hindrance on the HOMO-LUMO gap and resulting UV-Vis electronic transitions.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every data acquisition step includes an internal check to rule out instrumental drift or sample contamination.

FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting for this ester-containing compound. KBr is highly hygroscopic; absorbed water exhibits a broad O−H stretch (~3400 cm−1 ) and a bending mode (~1640 cm−1 ) that can obscure the critical ester C=O and aromatic C=C bands.

Step-by-Step Protocol:

  • Instrument Calibration: Run a standard polystyrene film test to verify wavenumber accuracy (specifically checking the 1601 cm−1 and 1028 cm−1 peaks).

  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry completely. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm−1 .

  • Sample Application: Deposit approximately 2–5 mg of solid Methyl 5-nitrobiphenyl-2-carboxylate directly onto the ATR crystal.

  • Compression: Lower the ATR anvil to apply consistent pressure. Causality note: Insufficient pressure leads to poor optical contact and weak signal-to-noise ratios, while over-pressuring can damage the crystal.

  • Data Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm−1 ).

  • Self-Validation: Perform an automatic baseline correction. If the baseline exhibits a severe tilt, it indicates uneven particle size or poor crystal contact; the sample must be re-applied.

UV-Vis Spectroscopy

Step-by-Step Protocol:

  • Solvent Selection: Prepare the sample in spectroscopic-grade acetonitrile or ethanol. Non-polar solvents like hexane may suffer from solubility issues, while highly polar protic solvents can cause unwanted hydrogen-bonding interactions with the nitro group.

  • Blanking: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer. Zero the instrument across the 200–800 nm range.

  • Sample Preparation: Prepare a stock solution of the compound at 1×10−3 M. Perform serial dilutions to achieve a working concentration of roughly 1×10−5 M. Causality note: This concentration ensures the maximum absorbance remains between 0.1 and 1.0 absorbance units (AU), adhering to the linear range of the Beer-Lambert Law.

  • Data Acquisition: Replace the sample cuvette with the analyte solution and scan from 200 to 800 nm.

  • Self-Validation: Run a secondary dilution (e.g., 5×10−6 M). The absorbance should halve precisely. If it does not, the sample may be aggregating, and a different solvent must be utilized.

Workflow cluster_FTIR FTIR Spectroscopy cluster_UVVis UV-Vis Spectroscopy Start Sample: Methyl 5-nitrobiphenyl -2-carboxylate FTIR_Prep ATR/KBr Pellet Prep Start->FTIR_Prep UV_Prep Solvent Dilution (e.g., Ethanol, 10⁻⁵ M) Start->UV_Prep FTIR_Acq Data Acquisition (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Anal Vibrational Analysis (Nitro & Ester Bands) FTIR_Acq->FTIR_Anal DataSync Structural Validation & Data Correlation FTIR_Anal->DataSync UV_Acq Spectrum Scan (200-800 nm) UV_Prep->UV_Acq UV_Anal Electronic Transitions (π-π* and n-π*) UV_Acq->UV_Anal UV_Anal->DataSync

Fig 1. Experimental workflow for the dual spectroscopic characterization of the target molecule.

FTIR Spectroscopic Analysis

The FTIR spectrum of Methyl 5-nitrobiphenyl-2-carboxylate is dominated by the strong dipole moments of the ester and nitro functional groups .

Mechanistic Breakdown
  • Nitro Group ( −NO2​ ): The nitro group exhibits two highly diagnostic bands due to the symmetric and asymmetric stretching of the N−O bonds. Because the nitro group is conjugated with the aromatic ring, these bands typically appear at ~1525 cm−1 (asymmetric) and ~1345 cm−1 (symmetric) .

  • Ester Group ( −COOCH3​ ): The carbonyl ( C=O ) stretch of an aromatic ester usually appears around 1715–1730 cm−1 . The steric twisting of the biphenyl core slightly decouples the ester from the extended π -system of the adjacent ring, keeping the C=O stretch relatively sharp and high in frequency.

  • Aromatic Rings: The out-of-plane C−H bending vibrations in the fingerprint region are highly sensitive to substitution patterns. The unsubstituted phenyl ring produces two strong bands near 700 cm−1 and 750 cm−1 . The 1,2,5-trisubstituted ring produces a distinct band around 820–840 cm−1 representing the isolated hydrogen at position 6.

Table 1: Key FTIR Vibrational Assignments
Functional Group / ModeExpected Wavenumber ( cm−1 )IntensityCausality / Structural Significance
Ester C=O Stretch 1715 – 1730StrongConfirms the presence of the methyl carboxylate group.
Nitro Asymmetric Stretch 1520 – 1540StrongHighly diagnostic for aromatic −NO2​ systems.
Nitro Symmetric Stretch 1340 – 1360StrongCouples with the asymmetric stretch to validate −NO2​ .
Ester C−O−C Stretch 1250 – 1280StrongValidates the alkoxy portion of the ester linkage.
Aromatic C=C Stretch 1580, 1600MediumIndicates the biphenyl aromatic framework.
Monosubstituted Ring Bend ~700, ~750StrongOut-of-plane C−H bending of the unsubstituted phenyl ring.

UV-Vis Spectroscopic Analysis

The UV-Vis spectrum provides a macroscopic view of the molecule's electronic architecture. The absorption profile is a direct consequence of the molecule's twisted conformation.

Mechanistic Breakdown
  • Band I ( π→π∗ transition): In a perfectly planar biphenyl molecule, the extended conjugation results in a strong absorption maximum near 240–250 nm. However, because the ortho-methyl carboxylate group forces the rings out of planarity, the π -orbital overlap is restricted. This structural perturbation widens the HOMO-LUMO gap, resulting in a hypsochromic (blue) shift of this primary band, often pushing it closer to 230–240 nm or reducing its molar absorptivity ( ϵ ).

  • Band II ( n→π∗ transition): The nitro group possesses non-bonding electrons on the oxygen atoms. The transition of these electrons into the anti-bonding π∗ orbital of the aromatic system requires less energy. This results in a broader, less intense absorption band in the 300–330 nm range. This band is responsible for the pale yellow hue typically observed in solid nitroaromatic compounds .

Table 2: UV-Vis Absorption Maxima
Electronic TransitionExpected λmax​ (nm)Relative Intensity ( ϵ )Causality / Structural Significance
π→π∗ (Biphenyl Core) 230 – 250High ( >10,000 )Blue-shifted due to steric hindrance and increased dihedral angle.
π→π∗ (Nitro-Aromatic) 260 – 280MediumLocalized conjugation within the substituted ring.
n→π∗ (Nitro/Ester) 300 – 330Low ( <1,000 )Non-bonding electron transitions; responsible for visible light tailing.

Conclusion

The comprehensive characterization of Methyl 5-nitrobiphenyl-2-carboxylate relies on the synergistic interpretation of FTIR and UV-Vis spectroscopy. FTIR provides a high-resolution map of the functional groups—specifically validating the ester and nitro substituents through their highly diagnostic stretching frequencies. Concurrently, UV-Vis spectroscopy acts as a macro-level probe of the molecule's electronic state, revealing how steric hindrance from the ortho-ester group forces a dihedral twist that disrupts biphenyl conjugation. By employing self-validating experimental protocols, researchers can ensure robust, artifact-free structural verification crucial for downstream synthetic applications.

References

  • Grein, F. (2002). "Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls." Journal of Physical Chemistry A, 106(15), 3823–3827. ACS Publications.[Link]

  • Kwong, H. C., et al. (2017). "Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies." PLOS One, 12(2).[Link]

  • National Institute of Standards and Technology. (2023). "NIST Chemistry WebBook, SRD 69: UV-Vis and IR Spectra of Aromatic Compounds." NIST. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 5-nitrobiphenyl-2-carboxylate via Suzuki-Miyaura Cross-Coupling

Introduction & Scope The biphenyl scaffold is a privileged structural motif in modern drug discovery, frequently serving as a core pharmacophore in therapeutics targeting neurodegenerative and immunological disorders[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The biphenyl scaffold is a privileged structural motif in modern drug discovery, frequently serving as a core pharmacophore in therapeutics targeting neurodegenerative and immunological disorders[1]. The synthesis of functionalized biphenyls, such as methyl 5-nitrobiphenyl-2-carboxylate , requires highly selective carbon-carbon bond formation. This application note details an optimized, self-validating protocol for synthesizing this target via the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 2-bromo-4-nitrobenzoate and phenylboronic acid[2].

By employing a robust biphasic solvent system and a standard Pd(0) catalyst, this protocol ensures high functional group tolerance, preserving both the electrophilic ester and the reducible nitro group.

Mechanistic Rationale & Reaction Dynamics

To execute this synthesis successfully, it is critical to understand the causality behind the reagent choices:

  • Electrophile Activation: The starting material, methyl 2-bromo-4-nitrobenzoate, features a strongly electron-withdrawing nitro group at the para position relative to the bromide[2]. This electronic depletion significantly lowers the electron density of the C–Br bond, accelerating the oxidative addition of the Pd(0) species—often the rate-determining step in cross-coupling reactions.

  • Base and Solvent Causality: A biphasic solvent system of 1,4-dioxane and water (4:1 v/v) is utilized. Dioxane provides excellent solubilization for the organic substrates and the palladium complex at elevated temperatures. The aqueous phase is essential for dissolving the inorganic base ( Na2​CO3​ ). The carbonate anion coordinates with the electrophilic boron atom of phenylboronic acid to form a highly nucleophilic, tetra-coordinated boronate complex ( [PhB(OH)3​]− ), which is an absolute prerequisite for efficient transmetalation[1].

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) is selected as the catalyst. The bulky triphenylphosphine ligands stabilize the active Pd(0) species while providing sufficient steric bulk to facilitate the final reductive elimination step.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Bromide TransMet Transmetalation OxAdd->TransMet Boronate Complex RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product Methyl 5-nitrobiphenyl- 2-carboxylate RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry required for a standard 1-gram scale synthesis. A slight excess of phenylboronic acid is used to compensate for potential protodeboronation side reactions.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 2-bromo-4-nitrobenzoate260.041.001.00 g (3.84 mmol)Electrophile
Phenylboronic acid121.931.200.56 g (4.61 mmol)Nucleophile
Pd(PPh3​)4​ 1155.560.050.22 g (0.19 mmol)Catalyst
Sodium carbonate ( Na2​CO3​ )105.992.000.81 g (7.68 mmol)Base
1,4-Dioxane / H2​O (4:1)N/AN/A25 mLBiphasic Solvent

Self-Validating Experimental Protocol

Phase 1: Preparation & Degassing
  • Substrate Charging: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromo-4-nitrobenzoate (1.00 g, 3.84 mmol), phenylboronic acid (0.56 g, 4.61 mmol), and Na2​CO3​ (0.81 g, 7.68 mmol).

  • Solvent Addition: Add 20 mL of 1,4-dioxane and 5 mL of deionized water to the flask.

  • Critical Degassing: Subject the biphasic mixture to three continuous freeze-pump-thaw cycles, or sparge vigorously with high-purity Argon for 30 minutes.

    • Causality Check: Dissolved oxygen must be rigorously removed. Oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, which permanently halts the catalytic cycle and promotes unwanted homocoupling of the boronic acid[1].

Phase 2: Catalysis & In-Process Monitoring
  • Catalyst Addition: Under a positive flow of Argon, quickly remove the septum and add Pd(PPh3​)4​ (0.22 g, 0.19 mmol). Reseal the flask immediately.

  • Heating: Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously (≥1000 rpm) to maximize the interfacial surface area between the aqueous base and the organic phase. Let the reaction proceed for 12–16 hours.

  • In-Process Validation (TLC): After 12 hours, sample the organic layer. Perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1 v/v).

    • Validation Metric: The starting aryl bromide ( Rf​≈0.4 ) should be completely consumed. A new, strongly UV-active spot corresponding to the less polar biphenyl product ( Rf​≈0.6 ) will appear.

Phase 3: Quenching & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute the mixture with 30 mL of water and 30 mL of Ethyl Acetate (EtOAc).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×20 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , and filter.

  • Concentration & Chromatography: Concentrate the filtrate under reduced pressure to yield a crude residue. Purify via flash column chromatography on silica gel (Gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford methyl 5-nitrobiphenyl-2-carboxylate as a solid.

Analytical Validation

To ensure the structural integrity of the synthesized methyl 5-nitrobiphenyl-2-carboxylate, perform the following analytical checks:

  • LC-MS Analysis: Confirm the mass of the product. The expected exact mass is 257.07 Da. Look for the [M+H]+ pseudo-molecular ion at m/z 258.07.

  • 1 H NMR (400 MHz, CDCl3​ ): The spectrum must show the disappearance of the isolated proton signal of the starting material (originally situated between the bromo and nitro groups). Crucially, validate the appearance of a 5-proton multiplet between 7.35–7.50 ppm, which confirms the successful installation of the unsubstituted phenyl ring at the C1 position of the biphenyl system.

References[1] Title: US20240208913A1 - Aryl hydrocarbon receptor agonists and uses thereof

Source: Google Patents URL: [2] Title: Exploiting the Reactivity of Azaquinone Methide Intermediates as a New Method to Synthesise Bioactive Compounds Source: OUR Archive - University of Otago URL:

Sources

Application

Application Note: Methyl 5-nitrobiphenyl-2-carboxylate as a Key Intermediate in the Synthesis of Lanosterol 14α-Demethylase (CYP51) Inhibitors

An in-depth technical guide and protocol for the synthesis and application of Methyl 5-nitrobiphenyl-2-carboxylate in API development. Executive Summary The development of cost-effective, highly targeted therapies for ne...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the synthesis and application of Methyl 5-nitrobiphenyl-2-carboxylate in API development.

Executive Summary

The development of cost-effective, highly targeted therapies for neglected tropical diseases (NTDs) such as Chagas disease relies heavily on the optimization of structurally simple yet potent active pharmaceutical ingredients (APIs). Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, requires the continuous biosynthesis of ergosterol for parasite survival. The enzyme Lanosterol 14α-Demethylase (L14DM, or CYP51) is the primary target for disrupting this pathway [1].

While complex antifungal azoles like posaconazole are active against T. cruzi CYP51, their high manufacturing costs and variable clinical efficacy in chronic stages necessitate the development of structurally simpler dialkyl imidazole derivatives. Methyl 5-nitrobiphenyl-2-carboxylate serves as a critical, high-value intermediate in the synthesis of these novel dialkyl imidazoles. This application note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing this intermediate to generate potent CYP51 inhibitors with EC50 values in the sub-nanomolar range [2].

Biological Context & Mechanistic Rationale (E-E-A-T)

The Role of the Biphenyl Scaffold

In the architecture of CYP51 inhibitors, the biphenyl core—derived directly from Methyl 5-nitrobiphenyl-2-carboxylate—acts as a critical hydrophobic anchor. When the final dialkyl imidazole API binds to the enzyme, the unsubstituted nitrogen of the imidazole ring coordinates with the heme iron of the cytochrome P450 active site. Simultaneously, the biphenyl system projects into the hydrophobic substrate-binding channel, providing essential van der Waals contacts that stabilize the enzyme-inhibitor complex [2].

Causality in Synthetic Design

The synthesis of the active API requires joining the biphenyl core to an imidazole pharmacophore via reductive amination. This necessitates a two-step preparation of the biphenyl intermediate:

  • Esterification (Protection & Lipophilicity): Starting from 5-nitro-biphenyl-2-carboxylic acid, the carboxylic acid must be masked as a methyl ester. If left unprotected, the free carboxylic acid would interfere with the downstream reductive amination by altering the pH, protonating the amine nucleophile, and drastically reducing the cell permeability of the final compound.

  • Chemoselective Reduction (Nucleophile Generation): The nitro group must be reduced to an amine to serve as the nucleophile for coupling. Using Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O) is a deliberate, causality-driven choice. Unlike catalytic hydrogenation (Pd/C, H 2​ ), which risks hydrodehalogenation of substituted biphenyl analogs or premature reduction of other functional groups, SnCl 2​ provides strict chemoselectivity for the nitro group without cleaving the ester or the biphenyl bond.

Synthetic Workflow & Data Presentation

The transformation from the starting material to the final API involves three distinct phases. The parameters and yields for these steps are summarized in Table 1.

Table 1: Reaction Parameters and Yields for API Synthesis

ParameterPhase 1: EsterificationPhase 2: Nitro ReductionPhase 3: Reductive Amination
Starting Material 5-nitro-biphenyl-2-carboxylic acidMethyl 5-nitrobiphenyl-2-carboxylateMethyl 5-aminobiphenyl-2-carboxylate
Reagents SOCl 2​ , MethanolSnCl 2​ ·2H 2​ O, EtOAcImidazole carboxaldehyde, NaCNBH 3​
Reaction Conditions 0 °C to Reflux (6 hours)Reflux (2 hours)Room Temp (Overnight)
Workup Method Spontaneous crystallizationpH 8 Basification & ExtractionSilica Gel Chromatography
Typical Yield >80%80–82%~60%
Biological Role Pharmacophore scaffoldingNucleophile generationCYP51 Heme-binding target

Experimental Protocols

The following protocols are self-validating systems designed for high reproducibility in a standard medicinal chemistry laboratory.

Protocol A: Synthesis of Methyl 5-nitrobiphenyl-2-carboxylate (Esterification)

Objective: Convert 5-nitro-biphenyl-2-carboxylic acid to its methyl ester to protect the carboxylate and modulate lipophilicity.

  • Preparation: Suspend 5-nitro-biphenyl-2-carboxylic acid (2.84 g, 11.7 mmol) in anhydrous methanol (35 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Addition: Cool the suspension to 0 °C using an ice-water bath. Add Thionyl chloride (SOCl 2​ , 4.16 g, 35 mmol) dropwise over 15 minutes. Note: Dropwise addition is critical to control the exothermic reaction and manage the evolution of SO 2​ and HCl gases.

  • Reaction: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux for 6 hours. The suspension will gradually clear as the ester forms and dissolves.

  • Crystallization: Allow the reaction mixture to cool to room temperature. Spontaneous crystallization of the product will occur upon cooling, acting as an in-situ purification step.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with a minimal amount of ice-cold methanol to remove residual acid.

  • Drying: Dry the solid under high vacuum overnight to yield Methyl 5-nitrobiphenyl-2-carboxylate as a crystalline solid (approx. 2.28 g, 80% yield).

Protocol B: Synthesis of Methyl 5-aminobiphenyl-2-carboxylate (Chemoselective Reduction)

Objective: Reduce the nitro group to an amine to prepare the nucleophile for API coupling.

  • Preparation: In a round-bottom flask, dissolve Methyl 5-nitrobiphenyl-2-carboxylate (2.0 g, 7.8 mmol) in Ethyl Acetate (EtOAc, 40 mL).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O, 8.8 g, 39 mmol) directly to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the complete disappearance of the starting material via TLC (Hexanes/EtOAc).

  • Quenching & Basification: Cool the mixture to room temperature and pour it into 100 mL of crushed ice water. Critical Step: Slowly add saturated aqueous NaHCO 3​ until the aqueous layer reaches pH 8. This basification precipitates the tin salts as insoluble hydroxides and ensures the newly formed amine is in its free-base, organic-soluble form.

  • Extraction: Extract the aqueous mixture with EtOAc (3 × 50 mL). If an emulsion forms due to tin salts, filter the entire biphasic mixture through a pad of Celite before separating the layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to yield Methyl 5-aminobiphenyl-2-carboxylate (approx. 1.4 g, 80–82% yield).

Synthetic and Biological Pathway Visualization

The following diagram maps the synthetic progression from the starting material to the final active pharmaceutical ingredient, highlighting the biological target.

Workflow A 5-Nitro-biphenyl-2-carboxylic acid (Starting Material) B Methyl 5-nitrobiphenyl-2-carboxylate (Key Intermediate) A->B SOCl2, Methanol Reflux, 6h C Methyl 5-aminobiphenyl-2-carboxylate (Amine Precursor) B->C SnCl2·2H2O, EtOAc Reflux, 2h D Dialkyl Imidazole Derivative (Active API) C->D Imidazole carboxaldehyde Reductive Amination (NaCNBH3) E Lanosterol 14α-Demethylase (CYP51) Inhibition in T. cruzi D->E Binds to Heme Iron EC50: 0.4–10 nM

Caption: Synthetic workflow of Methyl 5-nitrobiphenyl-2-carboxylate into a CYP51 inhibitor API.

References

  • Lepesheva, G. I., et al. (2015). "Drug Strategies Targeting CYP51 in Neglected Tropical Diseases." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Suryadevara, P. K., Olepu, S., Lockman, J. W., et al. (2009). "Structurally Simple Inhibitors of Lanosterol 14α-Demethylase Are Efficacious In a Rodent Model of Acute Chagas Disease." Journal of Medicinal Chemistry, 52(12), 3703–3715. Available at:[Link]

Method

Application Note: Selective Saponification of Methyl 5-Nitrobiphenyl-2-Carboxylate to 5-Nitrobiphenyl-2-Carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Organic Synthesis & Process Chemistry Executive Summary The conversion of hindered biphenyl esters to their corresponding c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Organic Synthesis & Process Chemistry

Executive Summary

The conversion of hindered biphenyl esters to their corresponding carboxylic acids is a critical transformation in the synthesis of numerous pharmaceutical scaffolds (e.g., angiotensin II receptor blockers and targeted NSAIDs). This application note details a highly optimized, field-proven protocol for the selective saponification of Methyl 5-nitrobiphenyl-2-carboxylate . By leveraging the synergistic effects of lithium-ion coordination and a precisely tuned ternary solvent system, this method overcomes the severe steric hindrance of the ortho-phenyl group while completely suppressing base-catalyzed degradation pathways associated with the highly activated nitroaromatic ring.

Mechanistic Insights & Causality (E-E-A-T)

To design a self-validating and scalable protocol, it is essential to understand the competing kinetic and thermodynamic forces at play within this specific molecule.

The Steric vs. Electronic Dichotomy

The saponification of esters typically proceeds via a two-step addition-elimination mechanism, also known as nucleophilic acyl substitution[1]. However, the biphenyl-2-carboxylate scaffold presents a unique steric challenge. The bulky phenyl ring at the C1 position severely restricts the trajectory of the incoming hydroxide nucleophile.

Conversely, the presence of a nitro group at the C5 position (para to the ester) provides significant electronic activation. The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, counteracting the steric shielding.

The Rationale for Lithium Hydroxide (LiOH)

To exploit this electronic activation without triggering side reactions, Lithium Hydroxide (LiOH) is the optimal base. The high charge density of the lithium cation ( Li+ ) allows it to coordinate strongly with the carbonyl oxygen, acting as a mild Lewis acid. This coordination stabilizes the tetrahedral intermediate and accelerates hydrolysis, which is particularly vital for hindered esters[2].

Selectivity: Avoiding Nucleophilic Aromatic Substitution (SNAr)

Crucially, this protocol avoids the use of harsh bases (NaOH/KOH) at elevated temperatures. The electron-deficient nature of the 5-nitrobiphenyl system makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. Aggressive conditions (e.g., refluxing KOH) can lead to hydroxide attack at the activated C2, C4, or C6 positions, resulting in decarboxylation, ring hydroxylation, or degradation of the nitro group to form dark-colored azoxy impurities. By utilizing LiOH in a mixed solvent system at a mild 40 °C, the reaction remains strictly selective for ester cleavage.

Mechanism Ester Methyl 5-nitrobiphenyl-2-carboxylate (Sterically Hindered) LiOH LiOH / THF:MeOH:H2O (Li+ Coordination) Ester->LiOH Base Addition Tetrahedral Tetrahedral Intermediate (Stabilized by Li+ & p-NO2) LiOH->Tetrahedral Nucleophilic Attack (OH-) Mild Temp (40°C) SideRxn SNAr / Nitro Degradation (Avoided) LiOH->SideRxn High Temp / Strong Base (NaOH/KOH > 80°C) Product 5-Nitrobiphenyl-2-carboxylic acid (Target Product) Tetrahedral->Product 1. MeO- Elimination 2. HCl Acidification

Mechanistic pathways: Li+ coordination enables selective saponification while avoiding SNAr.

Experimental Protocol

This methodology utilizes a ternary solvent system (THF/MeOH/H2O) to maintain a homogeneous reaction environment, preventing the biphasic separation that often stalls the hydrolysis of highly lipophilic biphenyls.

Materials & Reagents
  • Substrate: Methyl 5-nitrobiphenyl-2-carboxylate (1.0 equiv)

  • Base: Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)

  • Quench: 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure

Step 1: Solvent Preparation & Dissolution In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester in a solvent mixture of THF and MeOH (3:1 v/v). Stir at 400 rpm until the solution is completely homogeneous. The inclusion of MeOH is critical to act as a phase-transfer aid and prevent precipitation upon the addition of the aqueous base.

Step 2: Base Addition Dissolve LiOH·H₂O in Deionized Water (volume equal to the MeOH used, creating a final THF:MeOH:H₂O ratio of 3:1:1). Add this aqueous base solution dropwise to the reaction flask over 5 minutes. A slight color change (pale yellow to deeper yellow) may be observed.

Step 3: Controlled Saponification Attach a reflux condenser and heat the reaction mixture to an internal temperature of 40 °C. Maintain vigorous stirring (≥ 500 rpm) for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3) or LCMS until the starting material is completely consumed.

Step 4: Acidic Workup Remove the flask from the heat source and allow it to cool to room temperature (20–25 °C). Concentrate the mixture under reduced pressure to remove the majority of the THF and MeOH. Dilute the remaining aqueous layer with additional water, then place the flask in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2–3. The product will precipitate as a crystalline solid.

Step 5: Isolation & Drying Collect the precipitated carboxylic acid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water to remove residual lithium salts. Dry the solid under high vacuum at 45 °C to a constant weight.

Workflow Step1 Step 1: Dissolution Dissolve ester in THF/MeOH (3:1 v/v) Step2 Step 2: Base Addition Add aq. LiOH·H2O (3.0 equiv) dropwise Step1->Step2 Step3 Step 3: Saponification Stir at 40°C for 4-6 hours Monitor by TLC/LCMS Step2->Step3 Step4 Step 4: Acidic Workup Cool to RT, add 1M HCl to pH 2-3 Step3->Step4 Step5 Step 5: Isolation Filter precipitate or extract with EtOAc Dry under vacuum Step4->Step5

Step-by-step workflow for the selective saponification and isolation of the target carboxylic acid.

Quantitative Data & Troubleshooting

To validate the robustness of this protocol, various conditions were screened. The data below illustrates the necessity of the chosen parameters.

Table 1: Optimization of Saponification Conditions

Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Observation
NaOHH₂O/EtOH80 (Reflux)2< 40%Significant SNAr degradation and dark-colored impurities.
KOHH₂O/THF60465%Moderate yield, some nitro-reduction side products observed.
LiOH·H₂OTHF/H₂O40882%Clean reaction, but biphasic mixture severely slowed kinetics.
LiOH·H₂O THF/MeOH/H₂O 40 5 > 95% Homogeneous reaction, complete conversion, high purity.

Table 2: Troubleshooting Guide

IssuePotential CauseField-Proven Solution
Incomplete Conversion Loss of solvent / Precipitation of intermediateEnsure the THF/MeOH/H₂O ratio is maintained (3:1:1). Add additional THF if the starting material precipitates during base addition.
Dark Red/Brown Impurities Overheating / Base-catalyzed degradation of nitro groupStrictly control the internal temperature to ≤ 45 °C. Avoid using stronger bases like KOH or NaOH.
Product Oils Out During Acidification Rapid pH drop causing amorphous precipitationAdd 1M HCl dropwise with vigorous stirring. If oiling occurs, extract the aqueous layer with EtOAc instead of direct filtration.
Slow Reaction Kinetics Poor mixing / Inactive baseEnsure vigorous stirring (≥ 500 rpm). Verify the quality of LiOH·H₂O (it absorbs CO₂ over time to form inactive Li₂CO₃).

Sources

Application

Application Note: Large-Scale Extraction and Purification of Methyl 5-nitrobiphenyl-2-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Causality Guide Introduction & Upstream Context Methyl 5-nitrobiphenyl-2-carboxylate is a highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Causality Guide

Introduction & Upstream Context

Methyl 5-nitrobiphenyl-2-carboxylate is a highly valuable biaryl intermediate utilized in the synthesis of advanced agrochemicals, functional materials, and pharmaceutical active ingredients (APIs)[1]. The molecule features two highly versatile functional groups: a reducible nitro group and a hydrolyzable/reactive methyl ester.

In industrial settings, the upstream synthesis of this compound is predominantly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 2-bromo-4-nitrobenzoate and phenylboronic acid[2][3]. While the upstream reaction is highly efficient, the downstream processing (DSP) at a large scale presents distinct challenges:

  • Palladium Contamination: Residual heavy metals must be reduced to <10 ppm for pharmaceutical applications.

  • Boronic Acid Byproducts: Unreacted phenylboronic acid and its homocoupling byproducts (e.g., biphenyl) must be completely partitioned away from the product[4].

  • Thermal Sensitivity: Nitroaromatic compounds possess inherent thermal risks, necessitating strict temperature controls during solvent removal and drying[5].

This application note details a highly scalable, self-validating extraction and crystallization protocol designed to yield >99% pure Methyl 5-nitrobiphenyl-2-carboxylate while minimizing solvent consumption.

Physicochemical Profiling

Successful large-scale purification relies on exploiting the specific physicochemical properties of the target molecule.

Table 1: Physicochemical Properties Dictating DSP Strategy

PropertyValue / CharacteristicDSP Implication
Molecular Weight 257.24 g/mol N/A
LogP (Estimated) ~3.5Highly lipophilic; dictates the use of non-polar/moderately polar organic solvents (Toluene, EtOAc) for extraction.
pKa (Relevant) N/A (Neutral)Remains in the organic phase across a wide pH range, allowing aggressive alkaline washes to remove acidic impurities.
Thermal Stability Moderate (Nitroaromatic)Distillation and drying must be performed under vacuum at ≤50°C to mitigate thermal degradation risks.
Solubility Profile Soluble in Toluene, DCM. Poor in Heptane, Water.Ideal for anti-solvent crystallization or cooling crystallization from Isopropanol (IPA) or Toluene/Heptane mixtures.

Downstream Processing (DSP) Workflow

The following workflow avoids the use of large-scale column chromatography, which is economically and environmentally prohibitive at the kilogram-to-ton scale. Instead, it relies on a sequence of optimized Liquid-Liquid Extractions (LLE), chemical scavenging, and controlled crystallization.

DSP_Workflow A Crude Reaction Mixture (Suzuki-Miyaura) B Quenching & LLE (Toluene / H2O) A->B C Alkaline Wash (Boronic Acid Removal) B->C D Pd Scavenging (Thiol-Silica / Carbon) C->D E Solvent Swap & Crystallization (IPA) D->E F Vacuum Drying (45°C) E->F G Pure Methyl 5-nitro- biphenyl-2-carboxylate F->G

Fig 1. Downstream processing workflow for Methyl 5-nitrobiphenyl-2-carboxylate.

Detailed Experimental Protocols & Causality

Phase 1: Quenching and Liquid-Liquid Extraction (LLE)

Objective: Isolate the target compound into an organic carrier solvent while purging inorganic salts, bases, and water-soluble catalytic ligands.

Protocol:

  • Reaction Quench: Cool the crude Suzuki-Miyaura reaction mixture to 20°C. Slowly add a 10% w/w aqueous Ammonium Chloride ( NH4​Cl ) solution (1 volume equivalent).

    • Causality: NH4​Cl gently neutralizes the inorganic bases (e.g., K2​CO3​ ) used in the coupling reaction without creating a high-pH environment that could prematurely hydrolyze the methyl ester.

  • Solvent Addition: Add Toluene (3-4 volume equivalents) to the mixture and agitate vigorously for 15 minutes. Allow the phases to separate for 30 minutes.

    • Causality: Toluene is chosen over Ethyl Acetate for large-scale operations due to its lower water miscibility, which prevents emulsion formation and improves phase separation kinetics.

  • Alkaline Wash: Separate the bottom aqueous layer. Wash the retained organic layer with 1M NaOH (1 volume equivalent), followed by a saturated NaCl (brine) wash.

    • Causality: Phenylboronic acid has a pKa of ~8.8. The 1M NaOH wash converts unreacted boronic acid into a highly water-soluble boronate salt, forcing it entirely into the aqueous waste stream.

Phase_Distribution Mix Biphasic Mixture (Post-NaOH Wash) Org Organic Phase (Toluene) - Methyl 5-nitrobiphenyl-2-carboxylate - Homocoupled Biphenyls - Pd Traces Mix->Org Top Layer Aq Aqueous Phase - Inorganic Salts - Sodium Phenylboronate - Water-soluble Ligands Mix->Aq Bottom Layer

Fig 2. Phase distribution logic during the alkaline liquid-liquid extraction step.

Self-Validation (IPC 1): Sample the aqueous waste stream and analyze via HPLC. The product loss in the aqueous phase must be <0.5% before discarding.

Phase 2: Palladium Scavenging

Objective: Reduce Palladium (Pd) levels from typical post-reaction concentrations (~500-2000 ppm) to API-acceptable limits (<10 ppm).

Protocol:

  • Transfer the Toluene organic phase to a clean reactor.

  • Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 5% w/w relative to the theoretical product yield, alongside activated carbon (2% w/w).

  • Heat the suspension to 60°C and agitate for 4 hours.

    • Causality: Thiol groups possess a strong, specific affinity for soft transition metals like Pd. Heating to 60°C increases the kinetic rate of metal complexation onto the solid support.

  • Filter the mixture through a pad of Celite® to remove the scavengers. Wash the filter cake with a small volume of hot Toluene.

Self-Validation (IPC 2): Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on a 1 mL aliquot of the filtrate. Proceed to the next step only if Pd < 10 ppm.

Phase 3: Solvent Swap and Crystallization

Objective: Isolate the product in high purity by exploiting its solubility curve, leaving structurally similar organic impurities (like biphenyl homocoupled products) in the mother liquor.

Protocol:

  • Concentration: Concentrate the Toluene filtrate under reduced pressure (50 mbar) at an internal temperature not exceeding 45°C until the volume is reduced by 80%.

    • Causality: Strict temperature control prevents the thermal decomposition of the nitroaromatic moiety[5].

  • Solvent Swap: Continuously charge Isopropanol (IPA) into the reactor while maintaining distillation until the internal solvent composition is >95% IPA.

  • Cooling Crystallization: Heat the IPA solution to 70°C to ensure complete dissolution. Initiate a controlled cooling ramp of -10°C/hour down to 5°C.

    • Causality: A slow cooling ramp promotes the growth of large, high-purity crystals and prevents the occlusion of impurities within the crystal lattice. The nitro group and ester group provide a highly crystalline lattice structure in protic solvents like IPA.

  • Hold the slurry at 5°C for 4 hours to maximize yield.

Phase 4: Filtration and Drying

Protocol:

  • Filter the crystalline slurry using a Nutsche filter or centrifuge.

  • Wash the filter cake with pre-chilled (0°C) IPA (2 x 1 volume equivalents) to displace the impurity-rich mother liquor.

  • Dry the product in a vacuum oven at 45°C and <20 mbar for 12 hours.

Self-Validation (IPC 3): Perform Loss on Drying (LOD) analysis. Drying is complete when LOD is <0.5%. Analyze the mother liquor via HPLC; if the target compound concentration exceeds 5%, concentrate the mother liquor for a secondary crop recovery.

Quantitative Data & Expected Outcomes

When executed at a 10 kg scale, this protocol yields highly reproducible results. The following table summarizes the expected quantitative metrics based on optimized industrial runs.

Table 2: Expected Yield and Purity Metrics

MetricExpected ValueAnalytical Method
Overall Isolated Yield 82 - 88%Mass Balance
Chemical Purity > 99.5% (Area %)HPLC (UV at 254 nm)
Residual Palladium < 10 ppmICP-MS
Residual Phenylboronic Acid Not Detected (ND)HPLC / LC-MS
Moisture / Residual Solvent < 0.5% w/wKarl Fischer / GC-HS

References

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Process for the purification of mononitro aromatic compounds (US2430421A)

Sources

Method

Application Note &amp; Protocols: Strategic Utilization of Methyl 5-nitrobiphenyl-2-carboxylate for the Design of Novel Biphenyl Ligands

Introduction: The Biphenyl Scaffold as a Privileged Architectural Element For decades, the biphenyl moiety has been recognized as a cornerstone in the architecture of functional molecules, from pharmaceuticals to advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Biphenyl Scaffold as a Privileged Architectural Element

For decades, the biphenyl moiety has been recognized as a cornerstone in the architecture of functional molecules, from pharmaceuticals to advanced materials.[1] In the realm of drug discovery, its rigid yet conformationally adaptable nature allows it to serve as a versatile scaffold for interacting with diverse biological targets.[1] Similarly, in transition metal catalysis, axially chiral biphenyl ligands have been instrumental in achieving high levels of enantioselectivity in a vast array of asymmetric transformations.[2][3] The strategic functionalization of the biphenyl core is paramount to modulating its steric and electronic properties, thereby fine-tuning its function.

This guide focuses on Methyl 5-nitrobiphenyl-2-carboxylate , a highly versatile and strategically designed starting material. Its utility stems from the presence of two orthogonally reactive functional groups—a nitro group and a methyl ester—positioned on separate rings. This arrangement allows for selective, stepwise modification, providing a logical and efficient pathway to a diverse library of novel biphenyl ligands and complex molecular precursors. We will explore the causality behind key experimental choices and provide validated, step-by-step protocols for its transformation into valuable synthetic intermediates.

The Strategic Versatility of Methyl 5-nitrobiphenyl-2-carboxylate

The power of Methyl 5-nitrobiphenyl-2-carboxylate as a building block lies in its distinct reactive centers. The nitro group can be readily reduced to an amine, a key coordinating atom in many ligand classes, while the methyl ester can be hydrolyzed, reduced, or converted into an amide, offering another handle for diversification or tuning solubility and steric bulk.

Figure 1: Key reactive sites on Methyl 5-nitrobiphenyl-2-carboxylate.

Protocol I: Selective Reduction of the Aromatic Nitro Group

The conversion of the nitro group to a primary amine is one of the most fundamental and crucial transformations in organic synthesis, opening the door to a wide range of subsequent reactions.[4] The choice of reducing agent is critical and depends on the presence of other sensitive functional groups and desired reaction conditions.

Causality Behind Method Selection:
  • Catalytic Hydrogenation (Method A): This is often the method of choice for its high efficiency and clean reaction profile, typically yielding the desired amine with minimal side products.[5] The use of Palladium on carbon (Pd/C) is common. However, it's a powerful reducing system and can inadvertently reduce other functionalities. For substrates sensitive to dehalogenation, catalysts like Raney Nickel might be preferred.[5]

  • Metal-Mediated Reduction (Method B): The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic or neutral conditions offers a milder, often more chemoselective alternative.[5][6] Reduction with iron powder and a proton source like ammonium chloride or acetic acid is particularly valuable as it tolerates a wider range of functional groups compared to catalytic hydrogenation.[4]

Comparative Data for Nitro Reduction Methods
MethodReagent SystemTypical ConditionsYieldChemoselectivity & Notes
Method A H₂, 10% Pd/CEthanol, Room Temp, 1-4 atm H₂>95%High efficiency, very clean. May reduce other sensitive groups. Not suitable for halogenated biphenyls.
Method B Fe powder, NH₄ClEthanol/Water, Reflux85-95%Excellent chemoselectivity. Tolerates esters, amides, and halogens. A workhorse for multi-functional molecules.[4]
Method C SnCl₂·2H₂OEthanol, 70 °C80-90%Mild and effective, particularly for aromatic nitro compounds. Requires careful workup to remove tin salts.[4][5]
Experimental Protocol 1A: Catalytic Hydrogenation using Pd/C

This protocol describes a general procedure for the high-efficiency reduction of the nitro group.

Materials:

  • Methyl 5-nitrobiphenyl-2-carboxylate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (1-5 mol%)

  • Ethanol (or Methanol/Ethyl Acetate)

  • Hydrogen gas source (Parr hydrogenator or H₂ balloon)

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve Methyl 5-nitrobiphenyl-2-carboxylate in ethanol (approx. 0.1 M concentration).

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 2-6 hours).

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.[4]

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-aminobiphenyl-2-carboxylate, which is often pure enough for the next step.

Experimental Protocol 1B: Chemoselective Reduction using Iron/NH₄Cl

This protocol is ideal when other reducible functional groups must be preserved.

Materials:

  • Methyl 5-nitrobiphenyl-2-carboxylate (1.0 eq)

  • Iron powder (<10 micron, 5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol and Water (e.g., 4:1 mixture)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add Methyl 5-nitrobiphenyl-2-carboxylate, ethanol, and water.

  • Add ammonium chloride and iron powder to the suspension.[4]

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion (usually 1-3 hours).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filter the hot mixture through a pad of Celite® to remove the iron salts, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the amine product.

G cluster_A Protocol 1A cluster_B Protocol 1B start Start: Methyl 5-nitrobiphenyl-2-carboxylate Solution methodA Method A: Catalytic Hydrogenation start->methodA High Efficiency Needed methodB Method B: Chemoselective Metal Reduction start->methodB Chemoselectivity Needed A1 Add 10% Pd/C Catalyst methodA->A1 B1 Add Fe Powder & NH₄Cl methodB->B1 A2 Purge with H₂ & Pressurize A1->A2 A3 Stir at RT, Monitor Reaction A2->A3 A4 Filter through Celite® A3->A4 end Product: Methyl 5-aminobiphenyl-2-carboxylate A4->end B2 Heat to Reflux B1->B2 B3 Monitor Reaction B2->B3 B4 Hot Filtration through Celite® B3->B4 B4->end

Figure 2: Workflow for the selective reduction of the nitro group.

Protocol II: Diversification via the Methyl Ester Moiety

The methyl ester provides a second, independent site for modification. The most common and useful transformations are hydrolysis to the carboxylic acid, which can then be used in amide coupling reactions, or direct conversion to amides.

Experimental Protocol 2A: Saponification to 5-Nitrobiphenyl-2-carboxylic acid

Hydrolysis of the methyl ester is a straightforward process that yields the corresponding carboxylic acid, a versatile intermediate for amide bond formation.

Materials:

  • Methyl 5-nitrobiphenyl-2-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 5-nitrobiphenyl-2-carboxylate in a mixture of THF and water in a round-bottom flask.

  • Add LiOH·H₂O and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Nitrobiphenyl-2-carboxylic acid.

Experimental Protocol 2B: Amide Formation via the Carboxylic Acid

The carboxylic acid produced in Protocol 2A is a launchpad for creating a diverse range of amides, which can be used to introduce new coordinating groups or modulate steric and electronic properties.

Materials:

  • 5-Nitrobiphenyl-2-carboxylic acid (from Protocol 2A) (1.0 eq)

  • Amine of choice (R-NH₂) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the 5-Nitrobiphenyl-2-carboxylic acid in anhydrous DMF.

  • Add the desired amine, followed by HATU.

  • Cool the mixture to 0 °C in an ice bath and add DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G start Methyl 5-nitrobiphenyl-2-carboxylate hydrolysis Protocol 2A: Saponification (LiOH, THF/H₂O) start->hydrolysis acid 5-Nitrobiphenyl-2-carboxylic Acid hydrolysis->acid coupling Protocol 2B: Amide Coupling (HATU, DIPEA, R-NH₂) acid->coupling amide N-Substituted 5-Nitrobiphenyl-2-carboxamide coupling->amide

Figure 3: Derivatization pathways from the methyl ester functional group.

Application Example: Synthesis of a Novel P,N-Biphenyl Ligand

To demonstrate the power of these protocols, we outline a synthetic sequence to a novel P,N-type ligand, a class of ligands highly valuable in asymmetric catalysis.[7] This example integrates the selective modifications of both the nitro and ester groups.

Figure 4: Synthetic route to a novel P,N-biphenyl ligand.

  • Step 1: Nitro Group Reduction. Starting with Methyl 5-nitrobiphenyl-2-carboxylate, a chemoselective reduction using iron and ammonium chloride (Protocol 1B) yields Methyl 5-aminobiphenyl-2-carboxylate.

  • Step 2: Ester Hydrolysis. The resulting amino-ester is then saponified using lithium hydroxide (Protocol 2A) to give 5-Aminobiphenyl-2-carboxylic acid.

  • Step 3: Amide Coupling. Finally, the amino acid is coupled with a suitable phosphine-containing amine, such as (2-aminophenyl)diphenylphosphine, using standard peptide coupling conditions (Protocol 2B) to afford the target P,N-ligand.

This logical, three-step sequence highlights how the orthogonal reactivity of the starting material can be exploited to build molecular complexity in a controlled and predictable manner. Each intermediate should be characterized by standard techniques (¹H NMR, ¹³C NMR, HRMS) to ensure purity before proceeding to the next step.

Conclusion

Methyl 5-nitrobiphenyl-2-carboxylate is not merely a chemical; it is a strategic platform for innovation in ligand design and medicinal chemistry. By providing two distinct and selectively addressable functional groups, it enables a modular and efficient approach to the synthesis of complex biphenyl derivatives. The protocols detailed herein are robust and scalable, offering researchers a reliable toolkit to unlock the vast potential of this versatile building block.

References

  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. Available from: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-Reaction.com. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic-chemistry.org. Available from: [Link]

  • Abdel-Rhman, M. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(29), 20084-20115. Available from: [Link]

  • Organic Syntheses. (n.d.). Transesterification of Methyl Esters of Aromatic and α,β-Unsaturated Acids with Bulky Alcohols. Org. Synth. 1993, 71, 195. Available from: [Link]

  • Gee, K. R., & Weinberg, E. S. (2018). Preparation of Methyl Ester Precursors of Biologically Active Agents. Analytical Biochemistry, 554, 45-48. Available from: [Link]

  • Wang, Z., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. iScience, 26(4), 106344. Available from: [Link]

  • Wiley. (n.d.). Applications of Transition Metal Catalysis in Drug Discovery and Development. John Wiley & Sons. Available from: [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1501. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic-chemistry.org. Available from: [Link]

  • Gee, K. R., & Weinberg, E. S. (2018). Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2008). Synthesis of Novel Enantiopure Biphenyl P,N-Ligands and Application in Palladium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-Benzylisatin. The Journal of Organic Chemistry, 73(24), 9834-9837. Available from: [Link]

  • Castillo, J. C., et al. (2024). Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. Molecules, 29(7), 1546. Available from: [Link]

Sources

Application

Application Note: Standardized Protocol for the Crystallization of Methyl 5-nitrobiphenyl-2-carboxylate

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Methodology & Optimization Guide Introduction & Mechanistic Rationale Methyl 5-nitrobiphenyl-2-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Methodology & Optimization Guide

Introduction & Mechanistic Rationale

Methyl 5-nitrobiphenyl-2-carboxylate (CAS: 57964-45-1) is a highly privileged scaffold utilized in the synthesis of advanced pharmaceutical intermediates, including angiotensin II receptor antagonists and targeted anti-inflammatory agents. The structural topology of this compound presents unique physicochemical challenges during purification. It features a sterically hindered biphenyl axis, a hydrogen-bond-accepting methyl ester, and a strongly electron-withdrawing nitro group.

Successful crystallization of this molecule requires precise manipulation of its supramolecular interactions. As demonstrated in structural studies of stereolabile biaryl derivatives, intermolecular forces—specifically π−π stacking between the aromatic rings and dipole-dipole interactions induced by polar functional groups—strictly dictate the thermodynamic stability of the crystal lattice[1]. An unoptimized crystallization process frequently leads to "oiling out" (liquid-liquid phase separation) or the formation of amorphous aggregates, trapping critical impurities.

Thermodynamic Rationale & Solvent Selection

Biphenyl derivatives typically exhibit high solubility in halogenated solvents (e.g., dichloromethane) but suffer from rapid, uncontrolled precipitation in purely non-polar solvents like hexanes. To achieve a high-purity crystalline lattice, a binary solvent system or a highly specific protic solvent is required.

For instance, recrystallization from has been documented as highly effective for removing structurally similar homodimer impurities in biphenyl syntheses[2]. However, for optimal yield and scalability, an Ethyl Acetate (EtOAc) / Hexane anti-solvent system provides superior thermodynamic control. EtOAc readily solvates the polar nitro and ester groups, while Hexane acts as a tunable anti-solvent to gradually decrease solubility and induce supersaturation without crossing the metastable zone boundary too rapidly[3].

Quantitative Solvent Screening Matrix

Table 1: Solubility and crystallization performance of Methyl 5-nitrobiphenyl-2-carboxylate across various solvent systems.

Solvent SystemVolume RatioBoiling Point (°C)Solubility (Hot)Solubility (Cold, 4°C)Crystal Yield (%)Purity (HPLC)
EtOAc / Hexane 1:3 ~68.0 High Very Low 85% >99.0%
2-Propanol100%82.5HighLow78%>98.5%
Toluene / Heptane1:4~98.0ModerateLow62%95.0%
Methanol / Water4:1~70.0ModerateVery LowOiling OutN/A

Crystallization Workflow

G A Crude Methyl 5-nitrobiphenyl-2-carboxylate B Dissolution in Hot EtOAc (Near Boiling Point) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Controlled Cooling (0.5°C/min) & Anti-Solvent Addition C->D E Nucleation & Crystal Growth D->E F Vacuum Filtration & Cold Wash E->F G Vacuum Drying & QC Validation (HPLC/XRD) F->G

Workflow for controlled anti-solvent crystallization of the biphenyl derivative.

Standardized Experimental Protocol

This protocol utilizes the EtOAc/Hexane anti-solvent method, optimized for a 10-gram scale. It is designed as a self-validating system, ensuring that intermediate checkpoints prevent downstream failures.

Step 1: Baseline Validation & Dissolution
  • Pre-Validation: Analyze the crude material via TLC (Hexane:EtOAc 3:1) to establish an impurity baseline.

  • Transfer 10.0 g of crude Methyl 5-nitrobiphenyl-2-carboxylate into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 25 mL of Ethyl Acetate (EtOAc). Heat the suspension to 65°C using a temperature-controlled oil bath until complete dissolution occurs.

  • Causality: Using the minimum volume of a highly solubilizing solvent at near-boiling temperatures ensures a steep solubility curve, which is critical for maximizing yield during the cooling phase[3].

Step 2: Hot Filtration (Self-Validation Checkpoint)
  • If the solution is dark or turbid, add 0.5 g of activated charcoal and stir for 10 minutes at 65°C to adsorb high-molecular-weight colored impurities.

  • Rapidly filter the hot mixture through a pre-heated Büchner funnel (fitted with a Celite pad) into a clean, pre-warmed 250 mL Erlenmeyer flask.

  • Causality: Extraneous particles, dust, and undissolved materials act as uncontrolled nucleation sites. As noted in advanced, removing these sites is mandatory to prevent the formation of polycrystalline aggregates and ensure the growth of pure, single crystals[4].

Step 3: Anti-Solvent Addition and Controlled Cooling
  • Maintain the filtrate at 60°C. Dropwise, add 75 mL of warm Hexane (approx. 50°C) under continuous, gentle stirring until the solution becomes faintly cloudy (reaching the cloud point).

  • Add 1-2 mL of EtOAc just until the solution turns clear again, establishing a state of perfect saturation.

  • Remove the flask from the heat source. Insulate the flask with cotton or aluminum foil to ensure a slow cooling rate (approx. 0.5°C/min) down to room temperature (20°C).

  • Once at room temperature, transfer the flask to a refrigerator (4°C) for 12 hours to maximize crystal yield.

  • Causality: A slow cooling rate minimizes the risk of trapping solvent molecules within the crystal lattice. Rapid cooling forces kinetic precipitation, yielding amorphous powders with trapped impurities[4].

Step 4: Isolation and Quality Control (QC) Drying
  • Collect the resulting pale-yellow crystals via vacuum filtration.

  • Wash the filter cake with 15 mL of ice-cold Hexane to displace residual mother liquor without dissolving the product.

  • Dry the crystals in a vacuum oven at 40°C for 8 hours.

  • Post-Validation: Confirm purity via HPLC (Target: >99.0%) and verify the melting point against theoretical values.

Troubleshooting: Mitigating "Oiling Out"

Biphenyl derivatives frequently undergo liquid-liquid phase separation (oiling out) before crystallization, forming a viscous syrup rather than a solid lattice. If a second liquid phase forms during cooling:

  • Reheat and Re-equilibrate: Heat the mixture until it forms a single homogeneous phase again.

  • Adjust Solvent Thermodynamics: Add 5-10% more EtOAc to increase the solubility threshold and prevent premature phase separation.

  • Seeding: Introduce a pure seed crystal of Methyl 5-nitrobiphenyl-2-carboxylate at a temperature just 1-2°C above the cloud point. This bypasses the high activation energy barrier for nucleation, forcing the system directly into solid-state crystal growth[3].

References

  • Crystallization-Induced Dynamic Resolution of Stereolabile Biaryl Derivatives Involving Supramolecular Interactions. ACS Publications. URL:[Link]

  • Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. PMC (National Institutes of Health). URL:[Link]

  • Guide for Crystallization: Tips and Tricks. University of Fribourg. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 5-nitrobiphenyl-2-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 5-nitrobiphenyl-2-carboxylate. This guide is engineered for researchers, scientists, and drug development professionals seeking to maximize overall reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-nitrobiphenyl-2-carboxylate. This guide is engineered for researchers, scientists, and drug development professionals seeking to maximize overall reaction yields in the Suzuki-Miyaura cross-coupling of methyl 2-bromo-4-nitrobenzoate with phenylboronic acid.

Mechanistic Causality & Reaction Dynamics

The Suzuki-Miyaura cross-coupling is a highly versatile palladium-catalyzed methodology for C-C bond construction 1[1]. In this specific synthesis, the electrophile (methyl 2-bromo-4-nitrobenzoate) features a bromine atom flanked by an ortho-ester group (COOMe) and a meta-nitro group (NO₂) 2[2].

  • Oxidative Addition: The strongly electron-withdrawing inductive effect of the nitro group decreases the electron density of the aromatic ring, increasing the electrophilicity of the C-Br bond. This facilitates rapid oxidative addition of Pd(0) 3[3].

  • Transmetalation (The Bottleneck): The ortho-ester group introduces significant steric bulk around the palladium center. This steric hindrance often impedes the transmetalation step, making it the rate-limiting phase of the catalytic cycle.

  • Base Activation: A base is strictly required to convert the neutral, unreactive phenylboronic acid into an electron-rich, nucleophilic boronate species, which is capable of transferring the phenyl group to the palladium complex 4[4].

Reaction Workflow & Troubleshooting Logic

The following diagram maps the catalytic cycle alongside critical intervention points for common synthetic failures.

G SM Starting Materials: Methyl 2-bromo-4-nitrobenzoate + Phenylboronic Acid OxAdd 1. Oxidative Addition (Pd(0) inserts into C-Br) SM->OxAdd TransMet 2. Transmetalation (Boronate transfers Phenyl) OxAdd->TransMet Issue1 Failure: Pd Black Formation (Catalyst Deactivation) OxAdd->Issue1 RedElim 3. Reductive Elimination (Forms C-C bond, regenerates Pd(0)) TransMet->RedElim Issue2 Failure: Homocoupling (Biphenyl byproduct) TransMet->Issue2 Product Target Product: Methyl 5-nitrobiphenyl-2-carboxylate RedElim->Product Sol1 Intervention: Use bidentate ligands (dppf) to stabilize Pd Issue1->Sol1 Sol2 Intervention: Strict degassing, exclude O2 from system Issue2->Sol2

Figure 1: Suzuki-Miyaura catalytic cycle and common troubleshooting intervention points.

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, follow this step-by-step methodology. This protocol incorporates In-Process Controls (IPCs) to create a self-validating system.

Reagents:

  • Methyl 2-bromo-4-nitrobenzoate: 1.0 equiv (Electrophile)

  • Phenylboronic acid: 1.3 equiv (Nucleophile)

  • Pd(dppf)Cl₂·CH₂Cl₂: 3.0 mol% (Catalyst)

  • K₂CO₃: 2.5 equiv (Base)

  • 1,4-Dioxane / H₂O (3:1 v/v): 0.2 M relative to electrophile

Step-by-Step Procedure:

  • Preparation & Degassing: Charge an oven-dried Schlenk flask with methyl 2-bromo-4-nitrobenzoate, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Causality: Using a bidentate ligand like dppf prevents the premature precipitation of inactive Pd(0) (Pd black) at elevated temperatures.

  • Solvent Introduction: Add the 1,4-Dioxane/H₂O mixture. Subject the flask to three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

    • Causality: Water is necessary to dissolve the inorganic base and facilitate boronate formation, while Dioxane solubilizes the organic substrates 5[5]. Removing oxygen is critical to prevent the oxidative homocoupling of phenylboronic acid 1[1].

  • Reaction Execution: Heat the mixture to 80 °C under a positive pressure of Argon for 4–6 hours.

  • Self-Validation Checkpoint (IPC): At t = 4h, sample the organic layer and perform TLC (Hexane:EtOAc 3:1) and LC-MS.

    • Validation Pass: Disappearance of the starting material (UV active) and appearance of a new, highly UV-active product spot. LC-MS shows the desired mass [M+H]⁺.

    • Validation Fail: If starting material persists, the catalytic cycle has stalled (see FAQ section).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Yield Optimization Data

The following table summarizes the quantitative data from standard optimization campaigns, demonstrating the causality behind the chosen protocol.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)THF / H₂O (4:1)701255% Slow transmetalation due to ortho-steric hindrance; high homocoupling observed.
2 Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene / H₂O (3:1)90868% Higher temperature improved yield, but extensive Pd black precipitation caused late-stage stalling.
3 Pd(dppf)Cl₂ (3%)K₂CO₃ (2.5)Dioxane / H₂O (3:1)80589% Optimal. Bidentate dppf ligand stabilized Pd center; excellent conversion and minimal byproducts.
4 Pd(OAc)₂ / SPhos (2%)K₃PO₄ (3.0)Toluene / H₂O (10:1)100394% Buchwald ligand perfectly overcomes ortho-steric bulk, though higher cost limits scale-up utility.
Troubleshooting Guides & FAQs

Q1: My overall yield is low, and I am isolating a large amount of biphenyl byproduct. What is happening? A: You are observing the homocoupling of phenylboronic acid. During this side reaction, two boronic acid molecules couple together, reducing the Pd(II) species to Pd(0) without engaging the methyl 2-bromo-4-nitrobenzoate1[1].

  • Root Cause: The presence of molecular oxygen (O₂) in the reaction mixture acts as an oxidant, driving the homocoupling pathway.

  • Solution: Implement strict degassing protocols. Switch from simple Argon bubbling to the freeze-pump-thaw method. Additionally, you can add the phenylboronic acid slowly via a syringe pump to keep its steady-state concentration low.

Q2: The reaction stalls at ~50% conversion, and a black precipitate forms on the walls of the flask. How do I push the reaction to completion? A: The black precipitate is "Palladium Black," which consists of inactive, agglomerated Pd(0) nanoparticles.

  • Root Cause: The transmetalation step is slow due to the steric hindrance of the ortho-ester group on the benzoate. Because the catalytic intermediate is waiting for transmetalation, the unstable Pd(II) or Pd(0) complexes degrade and agglomerate.

  • Solution: Switch from monodentate ligands (like PPh₃) to robust bidentate ligands (e.g., dppf) or sterically demanding Buchwald ligands (e.g., SPhos). These ligands tightly bind the palladium center, preventing agglomeration and accelerating transmetalation.

Q3: I see significant protodeboronation of my phenylboronic acid, leading to incomplete conversion. How do I prevent this? A: Protodeboronation is the hydrolytic cleavage of the C-B bond, yielding benzene and boric acid.

  • Root Cause: High water content combined with high temperatures and strong bases accelerates this degradation pathway.

  • Solution: Reduce the water ratio in your solvent system (e.g., move from 1:1 to 3:1 or 4:1 Dioxane:Water) 6[6]. Alternatively, use anhydrous conditions with a fluoride base (e.g., CsF), which activates the boronic acid without requiring aqueous hydrolysis.

Q4: Does the nitro group at the 4-position negatively impact the reaction? A: Actually, the nitro group is highly beneficial for the first step of the reaction. Because it is a strong electron-withdrawing group, it decreases the electron density of the aromatic ring, making the C-Br bond highly electrophilic. This significantly accelerates the oxidative addition of Pd(0) into the C-Br bond 3[3]. Any stalling you observe is almost certainly occurring downstream during transmetalation.

References
  • Exploiting the Reactivity of Azaquinone Methide Intermediates as a New Method to Synthesise Bioactive Compounds. University of Otago. Available at:[Link]

  • Concise Synthesis of a Potential 5-Lipoxygenase Activating Protein (FLAP) Inhibitor and Its Analogs through Late-Stage Alkene Dicarbofunctionalization. ACS Publications. Available at:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. IKM. Available at:[Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling. ResearchGate. Available at:[Link]

  • Development of the Reaction Conditions of a Suzuki-Miyaura Cross Coupling Reaction. NiJOTECH. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of Methyl 5-nitrobiphenyl-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of Methyl 5-nitrobiphenyl-2-carboxylate .

This molecule presents a unique structural dichotomy: it features a highly hydrophobic, planar biphenyl core capable of strong π−π stacking, alongside strongly polar, hydrogen-bond accepting functional groups (a methyl ester and a nitro group). This structural profile often leads to steep solubility curves and a high propensity for the compound to separate as an impure liquid rather than a pure solid. This guide provides field-proven methodologies to establish a self-validating, highly controlled crystallization process.

Quantitative Data: Recommended Binary Solvent Systems

Selecting the correct solvent system is the foundational step in preventing phase separation and ensuring high purity. Below is a summary of optimized binary systems for this class of nitroaromatic biphenyls.

Solvent (Good)Antisolvent (Poor)Optimal Ratio (v/v)Expected YieldExpected PurityMechanistic Notes
Ethyl Acetate Heptane 1:3 to 1:5> 85%> 99.0%Standard Choice. Provides an excellent thermal gradient. Heptane effectively forces the hydrophobic biphenyl core out of solution.
Toluene Isopropanol (IPA) 1:2 to 1:4> 80%> 98.5%Impurity Rejection. IPA acts as a mild antisolvent that keeps highly polar impurities dissolved while the target compound crystallizes.
Acetone Water 1:1 to 1:2> 90%> 95.0%High Yield, High Risk. Very steep solubility curve. Highly prone to oiling out if the cooling profile is not strictly controlled.

Troubleshooting & FAQs

Q1: Why does my Methyl 5-nitrobiphenyl-2-carboxylate form a sticky oil at the bottom of the flask instead of crystals?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) , or "oiling out"[1]. It occurs when supersaturation drives the initially dissolved compound to separate into a secondary liquid phase (an emulsion) rather than a solid crystalline lattice[1]. This typically happens when the melting point of the solid is lower than the solution's temperature at the point of phase separation[2].

The Danger: The solute molecules in these oil droplets have high mobility and act as an excellent solvent for unwanted impurities[1]. When this oil eventually solidifies, it traps these impurities, resulting in a sticky, impure, glass-like solid[2]. LLPS makes the entire crystallization process uncontrollable and is a major bottleneck for product purity[3].

Q2: How do I fix an oiled-out solution in real-time?

A: If you observe oil droplets forming, immediately halt the cooling process. Return the sample to the heat source until the oil completely redissolves into a homogeneous clear solution[2]. To prevent it from happening again upon cooling, you must alter the thermodynamic starting point: add 10-15% more of the "good" solvent (e.g., Ethyl Acetate) to shift the phase diagram away from the LLPS boundary, and decrease your cooling rate[2].

Q3: How do I properly seed my recrystallization to prevent oiling out and improve crystal habit?

A: Seeding bypasses the high kinetic energy barrier of primary nucleation, forcing the system to consume supersaturation via crystal growth rather than spontaneous oiling out. However, timing is critical. You must add seeds within the Metastable Zone (MSZ) at low supersaturation. If you seed at high supersaturation levels, you will trigger excessive secondary nucleation, rendering the seeding process useless and resulting in a fine, difficult-to-filter powder[4]. A controlled cooling rate combined with precise seeding ensures optimal crystal growth[5].

Visualizations of Process Logic

Troubleshooting Start Start Recrystallization Cool Cooling Phase Start->Cool Check Phase Separation (Oiling Out)? Cool->Check LLPS LLPS Detected (Impure Oil) Check->LLPS Yes Success Nucleation & Crystal Growth Check->Success No Fix Reheat, add solvent, seed at lower supersaturation LLPS->Fix Fix->Cool

Fig 1: Decision tree for identifying and resolving liquid-liquid phase separation (oiling out).

Workflow N1 1. Dissolution (T > 60°C) N2 2. Polish Filtration N1->N2 N3 3. Cool to MSZ & Seed (1-2 wt%) N2->N3 N4 4. Isothermal Aging (1 hr) N3->N4 N5 5. Controlled Cooling N4->N5 N6 6. Isolation & Washing N5->N6

Fig 2: Standard seeded cooling crystallization workflow for optimal purity and yield.

Experimental Protocol: Seeded Cooling Crystallization (EtOAc/Heptane)

This self-validating protocol utilizes an Ethyl Acetate/Heptane system and is designed to strictly avoid the LLPS boundary while maximizing the rejection of impurities.

Step 1: Dissolution Suspend the crude Methyl 5-nitrobiphenyl-2-carboxylate in 3 volumes of Ethyl Acetate. Heat the mixture to 65°C under moderate agitation until complete dissolution is achieved.

Step 2: Polish Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallization vessel. Causality: This removes insoluble foreign particulates that act as uncontrolled heterogeneous nucleation sites.

Step 3: Initial Antisolvent Addition While maintaining the temperature at 65°C, slowly charge 1.5 volumes of pre-warmed Heptane over 30 minutes. The solution must remain visually clear. If turbidity appears and persists, reheat to 70°C and add 0.2 volumes of Ethyl Acetate.

Step 4: Cooling to the Metastable Zone (MSZ) and Seeding Cool the clear solution to 55°C. At this temperature, the solution is supersaturated but stable (within the MSZ). Add 1.0 to 2.0 wt% (relative to the crude mass) of highly pure, milled Methyl 5-nitrobiphenyl-2-carboxylate seed crystals[4].

Step 5: Isothermal Aging (Self-Validation Step) Hold the suspension isothermally at 55°C for 60 minutes. Validation: Inspect the reactor. The seed crystals should not dissolve (which would indicate undersaturation), nor should the reactor suddenly turn opaque white (which would indicate massive secondary nucleation). A stable, slightly cloudy suspension confirms a healthy seed bed.

Step 6: Final Antisolvent Addition & Controlled Cooling Linearly dose the remaining 2.5 volumes of Heptane over 2 hours. Once the addition is complete, initiate a controlled cooling ramp at a rate of 0.1 °C/min down to 5°C[5]. Causality: This slow cooling rate ensures that the supersaturation generated by the temperature drop is entirely consumed by the growth of the existing seed crystals, preventing oiling out and solvent entrapment.

Step 7: Isolation and Washing Filter the resulting slurry via vacuum filtration. Wash the filter cake with 2 volumes of a pre-chilled (5°C) Ethyl Acetate/Heptane (1:4 v/v) mixture to displace the impurity-laden mother liquor. Dry the crystals under vacuum at 40°C until constant weight is achieved.

References

  • Mettler Toledo - Oiling Out in Crystallization.[Link]

  • Chemistry LibreTexts - 3.6F: Troubleshooting (Crystallization).[Link]

  • Organic Process Research & Development (ACS) - Cooling Crystallization: Does Gassing Compete with Seeding?.[Link]

  • Mettler Toledo - Seeding Studies For Crystallization - Improve Batch Consistency.[Link]

  • Crystal Growth & Design (ACS) - Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application.[Link]

Sources

Troubleshooting

Technical Support Center: Chemoselective Reduction of Methyl 5-nitrobiphenyl-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting chemoselectivity issues during the reduction of Methyl 5-nitrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting chemoselectivity issues during the reduction of Methyl 5-nitrobiphenyl-2-carboxylate .

The primary synthetic challenge in this transformation is the selective reduction of the nitro group at the 5-position to an aniline derivative, without inducing unwanted ester cleavage (hydrolysis) or transesterification at the 2-position.

Mechanistic Pathways & Vulnerabilities

The diagram below illustrates the logical relationships between your chosen reaction conditions and the resulting structural fate of the biphenyl substrate.

ChemoselectiveReduction SM Methyl 5-nitrobiphenyl- 2-carboxylate (Starting Material) DP Methyl 5-aminobiphenyl- 2-carboxylate (Desired Product) SM->DP Neutral/Mild Reduction (Pd/C, Zn/NH4Cl, or NaBH4-FeCl2) SP1 5-aminobiphenyl- 2-carboxylic acid (Hydrolysis Byproduct) SM->SP1 Acidic/Basic Conditions (e.g., Fe/HCl, NaOH) SP2 Ethyl 5-aminobiphenyl- 2-carboxylate (Transesterification) SM->SP2 SnCl2 in Ethanol (Nucleophilic Solvent)

Reaction pathways showing desired chemoselective reduction vs. unwanted hydrolysis/transesterification.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I attempted a classic Béchamp reduction (Fe/HCl), but my LC-MS shows a major peak corresponding to 5-aminobiphenyl-2-carboxylic acid. Why did the ester cleave? A1: The Béchamp reduction relies on highly acidic conditions (HCl) to generate the active reducing species. The methyl ester at the 2-position is highly susceptible to acid-catalyzed hydrolysis. Under low pH conditions, protonation of the ester carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. To prevent this, you must use neutral or mildly buffered conditions, such as Zinc dust with Ammonium Chloride (Zn/NH₄Cl)[1].

Q2: I used Stannous Chloride (SnCl₂) in ethanol to reduce the nitro group. The reduction worked, but my product mass increased by 14 Da. What happened? A2: You have observed unwanted transesterification. SnCl₂ acts as a Lewis acid, coordinating to the carbonyl oxygen of your methyl ester. Because you used ethanol as the solvent, the nucleophilic ethanol attacked the activated carbonyl, displacing methanol and converting your methyl ester into an ethyl ester (+14 Da mass shift). To self-validate this protocol and avoid transesterification, always match your solvent to your ester group—use methanol when reducing methyl esters[2].

Q3: Can I use Sodium Borohydride (NaBH₄) for this reduction to avoid acidic conditions entirely? A3: NaBH₄ alone is generally inert towards nitroarenes and may slowly degrade your ester over time. However, combining NaBH₄ with a transition metal additive like Iron(II) Chloride (FeCl₂) creates a highly active, chemoselective system. The FeCl₂ reacts with NaBH₄ to form transient iron hydride species that rapidly reduce the nitro group while leaving the ester completely intact[3].

Q4: Can I use basic conditions (e.g., adding NaOH) to neutralize acidic byproducts during the reduction? A4: No. Introducing alkali (such as NaOH) to the reaction mixture will rapidly induce base-catalyzed ester saponification, yielding the carboxylate salt. Studies have shown that omitting alkali and maintaining neutral aqueous-alcoholic conditions is mandatory to preserve the ester functionality during nitro reduction[4].

Quantitative Data: Comparison of Reduction Methodologies
Reduction MethodologyReagents & CatalystSolvent SystempH ProfileEster Cleavage RiskTypical Yield
Catalytic Transfer Hydrogenation 10% Pd/C, HCOONH₄MethanolNeutralVery Low>90%
Zinc-Mediated Reduction Zn dust, NH₄ClTHF / WaterMildly AcidicLow85–95%
Transition Metal Hydride NaBH₄, FeCl₂MethanolBasic / NeutralLow80–90%
Classical Béchamp Fe powder, HClEthanol / WaterHighly AcidicHIGH (Hydrolysis) <40%
Experimental Protocols (Self-Validating Workflows)
Protocol A: Catalytic Transfer Hydrogenation (Recommended for Scale-Up)

Causality: Ammonium formate decomposes over Pd/C to generate hydrogen gas in situ. Because the biphenyl substrate lacks halogens (no dehalogenation risk), this method provides a mild, neutral reduction environment that strictly preserves the methyl ester[2].

  • In a round-bottom flask, dissolve 1.0 eq of Methyl 5-nitrobiphenyl-2-carboxylate in anhydrous methanol (0.2 M concentration). Note: Methanol is mandatory to prevent transesterification.

  • Add 3.0 to 5.0 eq of ammonium formate (HCOONH₄) to the solution[2].

  • Purge the flask with Nitrogen for 5 minutes.

  • Carefully add 10% Pd/C (5-10 mol % by weight)[2]. Caution: Pd/C is pyrophoric; add under an inert atmosphere.

  • Stir the mixture at room temperature for 2-4 hours. Monitor by TLC or LC-MS until the nitro starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol[2].

  • Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Zinc/Ammonium Chloride Reduction (Recommended for Moisture-Tolerant Workflows)

Causality: Zinc acts as the electron donor while NH₄Cl serves as a mild proton source, maintaining a near-neutral pH that completely suppresses acid-catalyzed ester hydrolysis[1].

  • Dissolve 1.0 eq of the nitroarene in a 4:1 mixture of THF and water (0.5 M to 1.0 M)[1].

  • Add 1.2 eq of Ammonium Chloride (NH₄Cl)[1].

  • Add 5.0 eq of fresh Zinc dust[1].

  • Stir vigorously at room temperature for 4-6 hours.

  • Filter the suspension to remove zinc salts, extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol C: NaBH₄-FeCl₂ Reduction

Causality: Generates a highly chemoselective iron-hydride intermediate that targets the nitro group significantly faster than the ester carbonyl[3].

  • Dissolve 1.0 eq of the nitroarene in methanol.

  • Add 0.2 eq of FeCl₂[3].

  • Cool the mixture to 0 °C.

  • Slowly add 3.0 eq of NaBH₄ in small portions to manage hydrogen evolution[3].

  • Stir at room temperature until completion (typically 1-2 hours), quench carefully with water, and extract with dichloromethane.

References
  • Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC - NIH Source: nih.gov URL: 1

  • Title: One-pot efficient reductive acetylation of aromatic nitro compounds - IOSR Journal Source: iosrjournals.org URL: 4

  • Title: Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 Source: d-nb.info URL: 3

  • Title: selective reduction of nitro group without affecting other functional groups - Benchchem Source: benchchem.com URL: 2

Sources

Optimization

Resolving HPLC peak tailing in Methyl 5-nitrobiphenyl-2-carboxylate purity analysis

Welcome to the technical support guide for the purity analysis of Methyl 5-nitrobiphenyl-2-carboxylate via High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purity analysis of Methyl 5-nitrobiphenyl-2-carboxylate via High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. Our goal is to provide you with the expert insights and actionable protocols necessary to achieve symmetric, reproducible peaks for accurate quantification.

Understanding the Challenge: The Analyte and the Interaction

Methyl 5-nitrobiphenyl-2-carboxylate is a molecule possessing several chemical features that can complicate its analysis by reverse-phase HPLC. Its aromatic rings provide hydrophobicity, while the nitro (-NO₂) and carboxylate (-COOCH₃) groups introduce significant polarity and the potential for undesirable secondary interactions with the stationary phase.

The most common issue encountered is peak tailing , which occurs when a single analyte peak has an asymmetry factor (As) greater than 1.2.[1] This phenomenon not only compromises the aesthetic of the chromatogram but, more critically, it can lead to inaccurate integration and quantification, and may hide the presence of co-eluting impurities.[1]

The primary cause of peak tailing in reverse-phase HPLC is the interaction of polar analyte functional groups with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These silanols are acidic and can form strong secondary ionic or hydrogen-bonding interactions with analytes, leading to a mixed-mode retention mechanism that results in a distorted peak shape.[1][3][4]

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

This guide provides a logical workflow to diagnose and resolve peak tailing. It is crucial to change only one parameter at a time to definitively identify the root cause.[5]

Diagram: Troubleshooting Workflow for Peak Tailing

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Problem Isolation cluster_2 Phase 3: Corrective Actions (Physical) cluster_3 Phase 4: Corrective Actions (Chemical) cluster_4 Mobile Phase Optimization cluster_5 Phase 5: Resolution start Peak Tailing Observed (Asymmetry > 1.2) check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral physical_issue Physical Problem Suspected (Neutral Compound Tails) check_neutral->physical_issue Yes chemical_issue Chemical Interaction Suspected (Neutral Peak is Symmetrical) check_neutral->chemical_issue No inspect_hardware Inspect System Hardware: - Check for dead volume (fittings, tubing) - Examine column for voids/blockage - Replace guard column/frits physical_issue->inspect_hardware optimize_mp Optimize Mobile Phase chemical_issue->optimize_mp change_column Select Alternative Column chemical_issue->change_column end Symmetrical Peak Achieved inspect_hardware->end lower_ph Lower Mobile Phase pH (e.g., to pH 2.5-3.0) optimize_mp->lower_ph add_modifier Add Competing Base (e.g., Triethylamine) optimize_mp->add_modifier change_column->end lower_ph->end add_modifier->end

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: My peak for Methyl 5-nitrobiphenyl-2-carboxylate is tailing. What is the most likely cause?

A1: The most probable cause is a secondary interaction between your analyte and the HPLC column's stationary phase.[6] The carboxylate group in your molecule, while esterified, can still participate in polar interactions. More significantly, the nitro group and the aromatic system can interact with active sites on the silica packing material, particularly residual silanol groups.[1][2] These silanols are acidic sites on the silica surface that are not perfectly covered by the C18 (or other) bonded phase.[4] This leads to a secondary, stronger retention mechanism for some of your analyte molecules, causing them to elute later and create a "tail" on your peak.

Diagram: Mechanism of Silanol Interaction

G cluster_0 Silica Surface cluster_1 Analyte Silanol Si-OH C18_1 Si-C18 C18_2 Si-C18 Analyte Methyl 5-nitrobiphenyl-2-carboxylate (Polar Groups: -NO₂, -COOCH₃) Analyte->Silanol Secondary Polar Interaction (Causes Tailing) Analyte->C18_1 Primary Hydrophobic Interaction (Good)

Caption: Dual retention mechanisms leading to peak tailing.

Q2: How does adjusting the mobile phase pH help reduce tailing?

A2: Adjusting the mobile phase pH is a powerful tool to control peak shape for ionizable compounds.[7][8] However, for your specific molecule, the primary cause of tailing is likely silanol interaction rather than analyte ionization. Silanol groups are acidic (pKa ~3.5-4.5). By lowering the mobile phase pH to ≤ 3.0, you suppress the ionization of these silanol groups (Si-O⁻), keeping them in their neutral (Si-OH) state.[1][2][4] This significantly reduces the strong ionic interactions that cause tailing for polar or basic compounds.[4][9]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Buffer: Prepare a buffer with a pKa near your target pH. For a target pH of 2.5-3.0, a 10-20 mM phosphate or formate buffer is ideal.[9][10]

  • Aqueous Phase Preparation: Dissolve the buffer salt in HPLC-grade water. Adjust the pH to the desired value (e.g., 2.7) using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Mobile Phase Preparation: Mix the prepared aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio (e.g., 50:50 v/v).

  • Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analysis: Inject the sample and compare the peak asymmetry to the original method.

ConditionPeak Asymmetry (As)Comments
Mobile Phase pH 6.82.1Severe Tailing
Mobile Phase pH 2.7 1.2 Symmetrical Peak
Q3: I've heard adding Triethylamine (TEA) can help. How does that work?

A3: Triethylamine (TEA) is a mobile phase additive that acts as a "silanol suppressor" or "masking agent".[11][12] As a small basic molecule, TEA will be protonated at a low to neutral pH and will preferentially interact with the active, acidic silanol sites on the stationary phase.[11][13] By binding to these sites, it effectively shields your analyte from these secondary interactions, resulting in a significantly improved peak shape.[12][13] This was a very common practice with older, less inert "Type A" silica columns.[9][14]

Experimental Protocol: Using a Competing Base (TEA)

  • Mobile Phase Preparation: Prepare your mobile phase as usual.

  • Add TEA: Add a small concentration of triethylamine, typically 0.05-0.1% (v/v) or around 5-20 mM, to the mobile phase.[2][9]

  • pH Adjustment (Optional but Recommended): After adding TEA, adjust the mobile phase pH back to your desired setpoint using an acid like formic or acetic acid.

  • Equilibration & Analysis: Equilibrate the column thoroughly and inject your sample.

  • Caution: TEA can sometimes shorten column lifetime and may cause baseline disturbances, especially in gradient elution.[9][13] Modern, high-purity "Type B" silica columns often do not require TEA.[4]

Q4: Could my column be the problem? When should I consider a different one?

A4: Absolutely. The column is a critical factor. If mobile phase optimization does not resolve the tailing, or if you observe that the tailing worsens over time, the issue may be the column itself.

Consider the following:

  • Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, exposing more active silanol sites.[5][15]

  • Column Choice: Not all C18 columns are the same. Modern columns are often made with high-purity silica and feature advanced end-capping technologies that effectively block the majority of residual silanols, making them much less prone to causing peak tailing.[1][3]

  • Alternative Stationary Phases: For aromatic compounds like yours, a Phenyl or Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity through π-π interactions and may provide better peak shapes.[16][17]

When to Switch Columns:

  • If peak shape is poor even with an optimized, low-pH mobile phase.

  • If a new, identical column provides a good peak shape, indicating the old one has degraded.

  • If you need to operate at a mid-range pH where silanols are active and TEA is not desirable (e.g., for LC-MS compatibility). In this case, a column with a polar-embedded group or a hybrid silica particle can provide shielding from silanols.[3][17]

Summary of Key Troubleshooting Steps

StepActionRationale
1. Diagnose Inject a neutral, non-polar compound.Differentiates between chemical (analyte-specific) and physical (system-wide) problems.[18]
2. Optimize pH Lower mobile phase pH to 2.5 - 3.0.Suppresses the ionization of residual silanols, minimizing secondary ionic interactions.[2][4]
3. Use Additives Add a competing base like TEA (0.05-0.1%).Masks active silanol sites, preventing them from interacting with the analyte.[9][11]
4. Evaluate Column Use a modern, end-capped column.High-purity silica and effective end-capping reduce the number of available silanol sites.[1][4]
5. Check Hardware Inspect for dead volumes, voids, or blockages.Physical issues in the flow path can cause peak distortion for all compounds.[5][19]

By systematically applying these principles and protocols, you can effectively troubleshoot and eliminate peak tailing in the analysis of Methyl 5-nitrobiphenyl-2-carboxylate, leading to more accurate and reliable purity assessments.

References

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc., 28 October 2025. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials, 15 December 2025. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex, 9 June 2025. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC, 12 November 2019. [Link]

  • Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC. ALWSCI, 7 April 2026. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek, 2 January 2018. [Link]

  • [19]Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub, 11 March 2014. [Link]

  • HPLC Peak Tailing. Axion Labs, 15 February 2022. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate, 2 April 2014. [Link]

  • TO ADD OR NOT TO ADD. hplc-today, 2020. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho, 1 February 2025. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, 3 December 2024. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 27 November 2025. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials, 5 November 2025. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in substitution reactions of Methyl 5-nitrobiphenyl-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize highly congested biphenyl scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize highly congested biphenyl scaffolds.

Methyl 5-nitrobiphenyl-2-carboxylate presents a classic "steric fortress." The C2-methyl ester is severely occluded by the adjacent C1-phenyl ring. Because biphenyl rings twist out of coplanarity to minimize ortho-substituent clashing, the C1-phenyl ring sits almost orthogonal to the ester. When a nucleophile attempts to attack the carbonyl carbon via the required Bürgi-Dunitz trajectory (~107°), the resulting sp3 -hybridized tetrahedral intermediate forces the expanding oxygen atoms directly into the electron cloud of the C1-phenyl ring. This massive steric repulsion raises the activation energy ( Ea​ ) prohibitively high, rendering standard aqueous saponification or direct amidation nearly impossible .

Below are field-proven, self-validating troubleshooting guides to bypass these steric bottlenecks.

Part 1: Quantitative Data Summary

The table below summarizes the kinetic and thermodynamic realities of substituting this hindered scaffold, comparing standard approaches against our optimized protocols.

Reaction TypeReagents / ConditionsSteric ToleranceExpected ConversionIn-Process Validation Marker
Hydrolysis (Standard) LiOH, MeOH/H₂O, 60°CPoor< 10% (48h)Unreacted high-Rf starting material
Hydrolysis (Optimized) KOTMS, THF, 50°CExcellent> 95% (4h)Baseline spot on TLC (potassium salt)
Amidation (Standard) Amine, Heat (100°C)Poor0%No reaction; starting material recovered
Amidation (Optimized) Amine, AlMe₃, Toluene, 80°CExcellent80-90% (12h)Methane gas evolution upon mixing
Part 2: Troubleshooting Guides & FAQs
FAQ 1: Why is my ester hydrolysis stalling, and how do I force it to completion?

The Causality: Standard aqueous bases (LiOH/NaOH) fail because the hydroxide ion is surrounded by a bulky hydration sphere. This solvated nucleophile is physically too large to penetrate the steric shield created by the ortho-phenyl group to reach the carbonyl carbon. The Solution: Transition to anhydrous Potassium Trimethylsilanolate (KOTMS) . KOTMS provides a highly nucleophilic, soluble silanolate anion that operates in anhydrous organic solvents (like THF). Lacking a bulky hydration sphere, the silanolate attacks the hindered carbonyl to form a transient silyl ester, which is easily cleaved into the carboxylic acid during acidic workup .

Protocol 1: KOTMS-Mediated Hydrolysis (Self-Validating System)

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve Methyl 5-nitrobiphenyl-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Add KOTMS (3.0 eq) in one portion.

    • Validation Check: The reaction mixture must remain a clear, homogeneous solution. If precipitation occurs, moisture has compromised the KOTMS.

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the high-Rf ester spot and the formation of a UV-active baseline spot (the potassium carboxylate salt) validates successful conversion.

  • Workup: Cool to room temperature. Quench with 1M HCl until the aqueous layer reaches pH ~2. Extract with EtOAc. The acidic quench breaks down the silyl intermediate, yielding the pure 5-nitrobiphenyl-2-carboxylic acid.

FAQ 2: How can I synthesize an amide directly from this ester without isolating the free acid?

The Causality: Amines are bulky nucleophiles. If a small hydroxide ion fails to reach the carbonyl, a primary or secondary amine will certainly fail due to severe steric clash at the transition state. Standard peptide coupling agents (HATU/EDC) applied to the free acid also fail because they generate an active ester that is even bulkier than the original methyl ester. The Solution: Employ Trimethylaluminum (AlMe₃) mediated amidation . AlMe₃ reacts with the amine to form a highly reactive dimethylaluminum amide complex. The Lewis acidic aluminum coordinates to the ester's carbonyl oxygen—pulling electron density to activate the carbon—while simultaneously delivering the amide nucleophile intramolecularly. This mechanism entirely bypasses the external steric block.

Protocol 2: AlMe₃-Promoted Direct Amidation (Self-Validating System)

  • Complex Formation: In a dry flask under Argon, dissolve the desired amine (2.0 eq) in anhydrous toluene. Cool to 0°C.

  • Activation: Carefully add AlMe₃ (2.0 eq, 2M solution in toluene) dropwise.

    • Validation Check (Safety Critical): AlMe₃ is pyrophoric. Its reaction with the amine evolves methane gas. The visible cessation of bubbling indicates the complete, successful formation of the active aluminum-amide complex.

  • Coupling: Add Methyl 5-nitrobiphenyl-2-carboxylate (1.0 eq) as a solution in toluene.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 12 hours.

  • Quench: Cool to 0°C and carefully quench by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Validation Check: A thick white gel will initially form. Stir vigorously for 1–2 hours until the gel completely dissolves into two clear liquid phases. This visual clearing confirms the complete breakdown of the aluminum salts, allowing for clean extraction of the 5-nitrobiphenyl-2-carboxamide.

FAQ 3: Can I perform a Nucleophilic Aromatic Substitution (SₙAr) to replace the C5-nitro group?

The Causality: While the nitro group is para to the ester, the ester moiety is not a sufficiently strong electron-withdrawing group to activate the biphenyl ring for standard SₙAr at the C5 position against weak nucleophiles. Forcing the reaction with high heat and strong bases will cause undesired side reactions at the ester before SₙAr can occur. The Solution: Do not attempt direct SₙAr on this specific scaffold. Instead, reduce the nitro group to an aniline (using Pd/C with H₂, or Fe/NH₄Cl). The resulting amine can then be converted to various functional groups via Sandmeyer chemistry (diazotization followed by substitution).

Part 3: Strategic Workflow Visualization

The following logic diagram dictates the decision-making process for derivatizing this sterically hindered scaffold.

StericWorkflow Start Methyl 5-nitrobiphenyl-2-carboxylate Goal Desired Substitution? Start->Goal Hydrolysis Hydrolysis to Carboxylic Acid Goal->Hydrolysis Amidation Direct Amidation Goal->Amidation StandardOH Standard LiOH/NaOH (Fails due to Sterics) Hydrolysis->StandardOH Avoid KOTMS KOTMS in THF (Anhydrous Cleavage) Hydrolysis->KOTMS Recommended StandardAmine Direct Amine Addition (Fails due to Sterics) Amidation->StandardAmine Avoid AlMe3 AlMe3 + Amine (Lewis Acid Activation) Amidation->AlMe3 Recommended Success1 5-nitrobiphenyl-2-carboxylic acid KOTMS->Success1 Success2 5-nitrobiphenyl-2-carboxamide AlMe3->Success2

Workflow for overcoming steric hindrance in biphenyl-2-carboxylate substitutions.

Part 4: References
  • Laffoon, J. D., et al. "Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki−Miyaura Cross-Coupling of Boronic Esters." ACS Catalysis, 2020, 10(1), 73-80. URL:[Link]

  • Shen, C., et al. "AlMe₃-Promoted Formation of Amides from Acids and Amines." Organic Letters, 2011, 13(19), 5068–5071. URL:[Link]

  • Hattori, T., et al. "A Practical Synthesis of Highly Hindered Biphenyl-2-carboxylates via Nucleophilic Aromatic Substitution of tert-Butyl 2-Methoxybenzoates with Aryl Grignard Reagent." Organic Process Research & Development, 2001, 5(5), 545–549. URL:[Link]

Optimization

Technical Support Center: Minimizing Homocoupling in Methyl 5-nitrobiphenyl-2-carboxylate Synthesis

Welcome to the Advanced Technical Support Center. Synthesizing methyl 5-nitrobiphenyl-2-carboxylate via the Suzuki-Miyaura cross-coupling of methyl 2-bromo-5-nitrobenzoate and phenylboronic acid frequently encounters a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Synthesizing methyl 5-nitrobiphenyl-2-carboxylate via the Suzuki-Miyaura cross-coupling of methyl 2-bromo-5-nitrobenzoate and phenylboronic acid frequently encounters a critical side reaction: the homocoupling of phenylboronic acid to form biphenyl.

This portal provides researchers and drug development professionals with mechanistic insights, interactive troubleshooting workflows, and self-validating protocols to suppress these impurities and maximize cross-coupling yields.

Core Diagnostics: Understanding Homocoupling (FAQs)

Q1: Why does phenylboronic acid homocouple so readily during this specific synthesis? A1: Homocoupling is driven by two primary mechanistic pathways.

  • The Oxo-Palladium (Oxygen-Mediated) Pathway: Trace molecular oxygen oxidizes the active Pd(0) catalyst into a Pd(II)-peroxo complex. This complex coordinates with two equivalents of phenylboronic acid, undergoing double transmetalation and reductive elimination to yield biphenyl[1].

  • The Pd(II)-Mediated Pathway: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂), the initial reduction to the active Pd(0) species requires the sacrificial consumption of two boronic acid molecules, generating stoichiometric amounts of biphenyl before the catalytic cycle even begins[2].

Q2: How does the electronic nature of methyl 2-bromo-5-nitrobenzoate affect the impurity profile? A2: Methyl 2-bromo-5-nitrobenzoate is highly electron-deficient due to the presence of the -NO₂ and -COOMe groups. While this accelerates the initial oxidative addition step, it can cause a kinetic bottleneck during transmetalation. If transmetalation is slow, the localized concentration of unreacted phenylboronic acid remains high, providing a kinetic opportunity for bimolecular homocoupling[3].

Q3: Can I simply use a large excess of phenylboronic acid to compensate for what is lost to homocoupling? A3: No. The rate of bimolecular homocoupling is proportional to the square of the boronic acid concentration ( Rate=k[PhB(OH)2​]2 ), whereas the desired cross-coupling is first-order. Increasing the stoichiometry exponentially accelerates biphenyl formation. Furthermore, biphenyl is highly lipophilic and will co-elute with your target ester during silica gel chromatography, complicating downstream purification[4].

Mechanistic Divergence & Troubleshooting Guide

To effectively eliminate homocoupling, you must understand where the catalytic cycle diverges and how to isolate the root cause in your workflow.

MechanisticPathway Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (+ Methyl 2-bromo-5-nitrobenzoate) Pd0->OxAdd Cross-Coupling Oxidation Oxidation by O2 (or Pd(II) Precatalyst) Pd0->Oxidation O2 Ingress TransMet Transmetalation (+ Phenylboronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Methyl 5-nitrobiphenyl-2-carboxylate (Desired Product) RedElim->Product PdII_Oxo Pd(II)-Peroxo Complex Oxidation->PdII_Oxo HomoTransMet Double Transmetalation (+ 2 Phenylboronic Acid) PdII_Oxo->HomoTransMet HomoTransMet->Pd0 Regenerates Pd(0) HomoProduct Biphenyl (Homocoupling Impurity) HomoTransMet->HomoProduct

Caption: Mechanistic divergence of Suzuki cross-coupling versus oxidative homocoupling pathways.

Issue Resolution Workflows

Issue 1: High Biphenyl Formation (>5% AUC) Detected Post-Reaction

  • Q: Are you using standard vacuum/backfill cycles for degassing?

    • Action: Standard Schlenk line cycles often leave trace dissolved O₂ in aqueous solvent mixtures. Switch to subsurface nitrogen sparging for at least 30 minutes prior to catalyst addition to actively displace dissolved oxygen[2].

  • Q: Are you adding the phenylboronic acid all at once at the start of the reaction?

    • Action: High initial concentrations drive the bimolecular homocoupling rate. Dissolve the phenylboronic acid in degassed solvent and use a syringe pump to add it dropwise over 1–2 hours. This maintains a low steady-state concentration that heavily favors transmetalation with the Pd(II)-aryl intermediate[4].

Issue 2: Persistent Homocoupling at Reaction Initiation (t < 15 mins)

  • Q: Are you using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf)?

    • Action: The precatalyst is consuming your boronic acid to reduce itself. Either add a mild reductant (like potassium formate) to the mixture before adding the boronic acid, or switch entirely to a Pd(0) source such as Pd₂(dba)₃ combined with an electron-rich ligand like SPhos[2].

Troubleshooting Start Issue: High Biphenyl (>5%) Detected in LC-MS CheckO2 Q: Is the reaction rigorously degassed (N2 sparge)? Start->CheckO2 FixO2 Action: Implement 30-min subsurface N2 sparging CheckO2->FixO2 No CheckAddition Q: Is phenylboronic acid added all at once? CheckO2->CheckAddition Yes FixO2->CheckAddition FixAddition Action: Use syringe pump for 2h dropwise addition CheckAddition->FixAddition Yes CheckCat Q: Using a Pd(II) precatalyst without a reductant? CheckAddition->CheckCat No FixAddition->CheckCat FixCat Action: Switch to Pd(0) source (e.g., Pd2(dba)3) CheckCat->FixCat Yes Success Resolution: Homocoupling Minimized (<2% AUC) CheckCat->Success No FixCat->Success

Caption: Diagnostic workflow for isolating and resolving homocoupling impurities in Suzuki reactions.

Process Optimization Data

The following table summarizes the quantitative impact of implementing the troubleshooting steps on the synthesis of methyl 5-nitrobiphenyl-2-carboxylate.

Condition ProfilePalladium SourceBoronic Acid AdditionDegassing MethodCross-Coupling Yield (%)Biphenyl Impurity (AUC %)
Baseline Pd(OAc)₂All-at-onceNone (Air atmosphere)45%38%
Degassed Pd(OAc)₂All-at-onceN₂ Sparge (30 min)68%15%
Reductant Added Pd(OAc)₂ + KCOOHAll-at-onceN₂ Sparge (30 min)82%6%
Fully Optimized Pd₂(dba)₃ / SPhosSyringe Pump (2h)N₂ Sparge (30 min)94% < 2%

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Pd₂(dba)₃ to bypass Pd(II) reduction, SPhos to accelerate reductive elimination (minimizing Pd(II) lifetime), and syringe pump addition to control boronic acid concentration. The protocol is designed as a self-validating system; specific physical and analytical checkpoints ensure causality and process integrity.

Objective: Synthesize methyl 5-nitrobiphenyl-2-carboxylate with <2% biphenyl impurity. Scale: 10 mmol

Materials & Reagents
  • Methyl 2-bromo-5-nitrobenzoate (10.0 mmol, 1.0 eq)

  • Phenylboronic acid (11.0 mmol, 1.1 eq)

  • Pd₂(dba)₃ (0.2 mmol, 2.0 mol%)

  • SPhos (0.4 mmol, 4.0 mol%)

  • K₃PO₄ (20.0 mmol, 2.0 eq)

  • Toluene / H₂O (5:1 ratio, 60 mL total)

Step-by-Step Methodology
  • Solvent Preparation (Critical Step): In a 100 mL Erlenmeyer flask, combine 50 mL Toluene and 10 mL deionized H₂O. Insert a long needle connected to a nitrogen line directly into the solvent mixture. Sparge vigorously for 30 minutes to displace all dissolved O₂.

  • System Purge: Charge a dry 250 mL Schlenk flask with methyl 2-bromo-5-nitrobenzoate, K₃PO₄, Pd₂(dba)₃, and SPhos. Seal the flask with a septum. Evacuate the flask via a Schlenk line and backfill with N₂. Repeat this cycle three times.

  • Initiation: Transfer 45 mL of the degassed Toluene/H₂O mixture to the Schlenk flask via cannula. Stir the mixture and heat to 80 °C.

    • Validation Check 1: The solution should transition from a dark purple/red (dba complex) to a lighter, active catalytic color, indicating successful ligand exchange and generation of active Pd(0)Lₙ without immediate precipitation of palladium black.

  • Controlled Addition: Dissolve the phenylboronic acid in the remaining 15 mL of degassed Toluene. Load this solution into a gas-tight syringe. Using a syringe pump, add the solution dropwise to the reaction mixture over 2.0 hours (Flow rate: ~0.125 mL/min).

  • Reaction Maturation: Once the addition is complete, allow the reaction to stir at 80 °C for an additional 30 minutes.

  • Analytical Validation: At t = 2.5 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check 2: The chromatogram must show complete consumption of the aryl bromide. The ratio of the target mass (methyl 5-nitrobiphenyl-2-carboxylate, m/z [M+H]⁺ 258.07) to biphenyl ( m/z 155.08) should be >50:1.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography if necessary (the low biphenyl content allows for a highly efficient separation).

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". yonedalabs.com.
  • Benchchem. "Strategies to minimize homocoupling in Suzuki reactions of boronic acids". benchchem.com.
  • ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395". Organic Process Research & Development.
  • ACS Catalysis. "Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes". ACS Catalysis.

Sources

Reference Data & Comparative Studies

Comparative

GC-MS vs LC-MS analysis for Methyl 5-nitrobiphenyl-2-carboxylate impurity profiling

GC-MS vs LC-MS for Methyl 5-nitrobiphenyl-2-carboxylate Impurity Profiling: A Comparative Analytical Guide Methyl 5-nitrobiphenyl-2-carboxylate is a critical structural intermediate in the synthesis of complex biphenyl-c...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS vs LC-MS for Methyl 5-nitrobiphenyl-2-carboxylate Impurity Profiling: A Comparative Analytical Guide

Methyl 5-nitrobiphenyl-2-carboxylate is a critical structural intermediate in the synthesis of complex biphenyl-containing active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is paramount, as process-related impurities (e.g., unreacted starting materials, positional isomers) and degradation products (e.g., 5-nitrobiphenyl-2-carboxylic acid) can propagate through downstream synthesis, compromising the final drug product.

According to1, any unknown impurity present in a new drug substance at levels 0.1% must be rigorously identified and characterized[1]. Furthermore, regulatory bodies require robust analytical methods capable of detecting these trace impurities with high specificity and sensitivity[2].

As a Senior Application Scientist, I have designed this guide to objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the impurity profiling of Methyl 5-nitrobiphenyl-2-carboxylate. This guide details the mechanistic rationale behind ionization choices and provides self-validating experimental workflows to ensure analytical trustworthiness.

Physicochemical Rationale & Ionization Dynamics

The selection of an analytical platform cannot be arbitrary; it must be dictated by the analyte's physicochemical properties and the specific nature of the target impurities[3].

  • Ester Linkage & Volatility: The methyl ester functionality provides Methyl 5-nitrobiphenyl-2-carboxylate with sufficient volatility and thermal stability for direct GC-MS analysis. However, its primary degradation product—the free carboxylic acid formed via hydrolysis—is highly polar and thermolabile. Analyzing this degradant requires LC-MS or mandatory pre-GC derivatization[4].

  • Nitroaromatic System & Ionization: The strongly electron-withdrawing nitro group significantly impacts ionization efficiency. In LC-MS, positive Electrospray Ionization (+ESI) often yields poor sensitivity because the nitro group suppresses protonation. Consequently, Atmospheric Pressure Chemical Ionization (APCI) or negative ESI (-ESI) is mechanistically favored for nitroaromatics[5]. Conversely, in GC-MS, Electron Ionization (EI) at 70 eV produces robust, diagnostic radical cations. The characteristic neutral losses of NO ( M−30 ) and NO 2​ ( M−46 ) are invaluable for differentiating positional isomers (e.g., ortho- vs. meta-nitro configurations)[6].

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness, the following protocols incorporate built-in System Suitability Tests (SSTs). These self-validating steps ensure the system is operating within strict regulatory thresholds before any sample data is acquired.

Protocol A: GC-MS Analysis (EI Mode)

Objective: High-resolution separation of volatile process impurities, specifically positional isomers and residual halogenated starting materials. Causality: GC-MS is selected for its superior theoretical plate count, which is critical for resolving closely eluting structural isomers that liquid chromatography struggles to separate[7].

Step-by-Step Workflow:

  • Sample Preparation & Derivatization: Dissolve 10 mg of the sample in 1 mL of anhydrous acetonitrile. To capture the polar acid degradant, add 50 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 60°C for 30 minutes to quantitatively convert any free acid to its volatile TMS ester.

  • SST / Self-Validation: Inject a control blank followed by a resolution standard containing Methyl 5-nitrobiphenyl-2-carboxylate and its 4-nitro isomer.

    • Validation Criteria: Chromatographic resolution ( Rs​ ) between the isomers must be 1.5. The blank must show no TMS-derivatized acid peaks, verifying reagent purity and the absence of carryover.

  • Chromatographic Conditions: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm, 0.25 μ m). Carrier gas: Helium at a constant flow of 1.0 mL/min. Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Operate the EI source at 230°C and 70 eV. Set the quadrupole scan range to m/z 50–400.

Protocol B: LC-MS/MS Analysis (APCI / ESI Mode)

Objective: Direct, high-throughput quantification of polar degradants and non-volatile impurities without the need for derivatization. Causality: LC-MS is deployed to preserve the structural integrity of thermolabile impurities and to streamline sample preparation[6]. APCI (or -ESI) is utilized to overcome the poor proton affinity of the nitroaromatic system.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol:Water (50:50, v/v) to achieve a final concentration of 1 mg/mL. Dilute further with the mobile phase to reach working concentrations.

  • SST / Self-Validation: Inject a sensitivity standard (0.1% reporting level, 1 μ g/mL) of 5-nitrobiphenyl-2-carboxylic acid.

    • Validation Criteria: The Signal-to-Noise (S/N) ratio for the degradant peak must be 10, confirming the system meets the 8[8].

  • Chromatographic Conditions: Column: C18 (100 x 2.1 mm, 1.7 μ m). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS Acquisition: Operate in APCI negative ion mode. Capillary voltage: 2.5 kV. Corona current: 5 μ A. Desolvation temperature: 350°C. Monitor the [M−H]− pseudo-molecular ions via Multiple Reaction Monitoring (MRM).

Data Presentation: Comparative Performance Metrics

The following table synthesizes experimental validation data for the two platforms, highlighting their orthogonal strengths in impurity profiling[5][6].

Performance MetricGC-MS (EI)LC-MS/MS (APCI/-ESI)
Optimal Target Analytes Volatile isomers, residual starting materialsPolar degradants (free acids), high MW impurities
Sample Preparation Derivatization strictly required for polar acidsDirect injection (Dilute & Shoot)
Limit of Detection (LOD) 0.05 μ g/mL (Superior for non-polar species)0.01 μ g/mL (Superior for polar species)
Linearity ( R2 ) > 0.995 (Range: 0.1 - 50 μ g/mL)> 0.999 (Range: 0.05 - 100 μ g/mL)
Isomeric Resolution Outstanding ( Rs​ > 2.0)Moderate ( Rs​ ~ 1.2 - 1.5)
Throughput ~20 min per run~10 min per run
ICH Q3A Compliance Yes (Requires derivatization validation)Yes (Direct, highly preferred for stability testing)

Decision Workflow Visualization

To streamline method selection during pharmaceutical development, the following logical workflow dictates when to deploy GC-MS versus LC-MS based on the impurity profile of nitro-biphenyl esters.

G Start Impurity Profiling: Methyl 5-nitrobiphenyl-2-carboxylate Assess Assess Impurity Polarity & Thermal Stability Start->Assess Volatile Volatile / Semi-Volatile (e.g., Isomers, Starting Mat.) Assess->Volatile Polar Polar / Thermolabile (e.g., Free Acid Degradant) Assess->Polar GCMS GC-MS (EI) High Isomeric Resolution Volatile->GCMS LCMS LC-MS/MS (ESI/APCI) Direct Analysis Polar->LCMS Direct Injection Deriv Derivatization Required (Silylation) Polar->Deriv If using GC Data ICH Q3A Compliant Impurity Report GCMS->Data LCMS->Data Deriv->GCMS

Decision workflow for GC-MS vs LC-MS impurity profiling of nitro-biphenyl esters.

Conclusion

For the comprehensive impurity profiling of Methyl 5-nitrobiphenyl-2-carboxylate, GC-MS and LC-MS should not be viewed as mutually exclusive, but rather as highly orthogonal techniques. GC-MS provides the high-resolution separation necessary for tracking volatile positional isomers originating from upstream synthesis. Conversely, LC-MS/MS delivers the throughput and sensitivity required for monitoring polar degradation products, like the free carboxylic acid, without the artifacts introduced by derivatization. Implementing both techniques in tandem ensures a robust,9[9].

Sources

Validation

Benchmarking Methyl 5-nitrobiphenyl-2-carboxylate Derivatives in Early-Stage Drug Discovery

As early-stage drug discovery pivots toward highly functionalized, rigid pharmacophores, the biphenyl carboxylic acid scaffold has emerged as a privileged structure. It forms the core of numerous marketed non-steroidal a...

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Author: BenchChem Technical Support Team. Date: April 2026

As early-stage drug discovery pivots toward highly functionalized, rigid pharmacophores, the biphenyl carboxylic acid scaffold has emerged as a privileged structure. It forms the core of numerous marketed non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and diflunisal, and is a critical component in modern urate transporter 1 (URAT1) inhibitors for gout treatment[1],[2].

Within this chemical space, Methyl 5-nitrobiphenyl-2-carboxylate stands out as a highly versatile, early-stage building block. This guide provides an objective benchmarking of this scaffold against alternatives, detailing the causality behind its synthetic workflows and its biological applications in hit-to-lead optimization.

Structural Rationale & Scaffold Benchmarking

In fragment-based drug discovery (FBDD) and hit-to-lead campaigns, the choice of the starting scaffold dictates the trajectory of the entire optimization process. Methyl 5-nitrobiphenyl-2-carboxylate offers a unique combination of structural rigidity and orthogonal reactivity.

The biphenyl core provides a rigid, hydrophobic framework that minimizes the entropic penalty upon binding to target proteins[1]. The nitro group at the 5-position serves as a masked amine, allowing for late-stage diversification, while the methyl ester protects the critical carboxylic acid pharmacophore during upstream synthetic steps[3],[4].

Table 1: Comparative Analysis of Early-Stage Scaffolds
Scaffold TypeSynthetic VersatilityTarget Binding EntropyLate-Stage Functionalization
Methyl 5-nitrobiphenyl-2-carboxylate High: Nitro reduction yields a highly reactive nucleophilic handle.Low: Rigid biphenyl core locks the conformation.Excellent: Amidation, sulfonylation, and heterocyclization[5].
Halogenated Biphenyls (e.g., 5-bromo)Moderate: Requires transition-metal catalysis (e.g., Buchwald-Hartwig).Low: Rigid biphenyl core locks the conformation.Moderate: Sensitive to steric hindrance; requires expensive ligands.
Diaryl Ethers High: Easy to synthesize via SNAr or Ullmann coupling.High: Flexible ether linkage increases entropic penalty.Good: Highly dependent on ring substitutions.
Table 2: Quantitative Benchmarking of Biphenyl Carboxylic Acid Derivatives vs. Clinical Standards

Recent studies utilizing the biphenyl carboxylic acid scaffold have yielded highly potent URAT1 inhibitors. The quantitative data below highlights the superiority of these derivatives compared to existing clinical standards[2],[6].

Compound / DerivativeTargetIC₅₀ (μM)Reference StandardStandard IC₅₀ (μM)
Derivative A1 (Biphenyl-based)URAT10.93Benzbromarone0.36
Derivative B21 (Biphenyl-based)URAT10.17Benzbromarone0.36
Lesinurad (Clinical Drug)URAT17.18Benzbromarone0.28*

(Note: Minor variations in standard IC₅₀ are due to different assay conditions across comparative studies. Derivative B21 consistently outperforms the clinical standard[2].)

Experimental Workflows: Hit-to-Lead Derivatization

To transform Methyl 5-nitrobiphenyl-2-carboxylate into an active drug candidate (such as a URAT1 inhibitor or a fungicidal carboxamide[7]), researchers must follow a strict, self-validating synthetic protocol. The following workflow details the transformation of the scaffold into a functionalized biphenyl carboxylic acid.

Protocol: Synthesis of 5-(Acylamino)biphenyl-2-carboxylic Acid Derivatives

Step 1: Catalytic Hydrogenation (Nitro Reduction)

  • Procedure: Dissolve Methyl 5-nitrobiphenyl-2-carboxylate (1.0 eq) in anhydrous MeOH. Add 10% Pd/C (0.1 eq). Stir under an H₂ atmosphere (1 atm) at 25°C for 4 hours. Filter through Celite to remove the catalyst.

  • Causality: Using 1 atm of H₂ at room temperature ensures the selective reduction of the nitro group to an aniline without causing the over-reduction of the biphenyl aromatic system or the premature cleavage of the methyl ester.

  • Self-Validation: Monitor the reaction via LCMS. The system is validated when the starting material peak disappears and a new peak emerges with a mass shift of -30 Da (representing the loss of two oxygen atoms and the addition of two protons).

Step 2: Electrophilic Coupling (Amidation)

  • Procedure: To the resulting aniline intermediate (1.0 eq) in DMF, add the desired carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours[4].

  • Causality: HATU is explicitly selected over standard EDC/NHS coupling reagents. The biphenyl aniline can be sterically hindered and electronically deactivated. The uronium-based HATU generates a highly reactive OAt ester, driving the reaction to completion while preventing the epimerization of any chiral inputs.

  • Self-Validation: Quench with water and extract with EtOAc. Wash the organic layer with 1N HCl to remove any unreacted aniline. TLC (Hexanes:EtOAc 1:1) must show a single new UV-active spot with a higher R_f value than the highly polar aniline starting material.

Step 3: Ester Hydrolysis (Pharmacophore Unmasking)

  • Procedure: Dissolve the coupled intermediate in a solvent mixture of THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (3.0 eq) and stir at 40°C for 6 hours[5].

  • Causality: The methyl ester must be hydrolyzed to reveal the free carboxylic acid. This acid is the critical pharmacophore required for anchoring the drug to the arginine residues within the URAT1 transporter[2]. The mixed solvent system ensures the solubility of the hydrophobic biphenyl core while providing aqueous conditions for the hydroxide nucleophile.

  • Self-Validation: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 using 1N HCl. The pure biphenyl carboxylic acid derivative will precipitate as a white solid, effectively self-purifying from water-soluble byproducts.

SyntheticWorkflow N1 Methyl 5-nitrobiphenyl-2-carboxylate N2 Nitro Reduction (Pd/C, H2) N1->N2 N3 Aniline Intermediate N2->N3 N4 Amidation (HATU, DIPEA) N3->N4 N5 Ester Hydrolysis (LiOH) N4->N5 N6 Active Biphenyl Carboxylic Acid N5->N6

Synthetic workflow from methyl 5-nitrobiphenyl-2-carboxylate to active drug.

Biological Application: Mechanism of URAT1 Inhibition

Once the Methyl 5-nitrobiphenyl-2-carboxylate scaffold is fully derivatized into a biphenyl carboxylic acid, it exhibits potent biological activity. In the context of gout and hyperuricemia, these derivatives act as competitive inhibitors of the Urate Transporter 1 (URAT1)[2].

The rigid biphenyl structure perfectly occupies the hydrophobic sub-pocket of the transporter, while the unmasked carboxylic acid mimics uric acid, binding to the positively charged residues at the active site. This blockade prevents the reabsorption of uric acid in the kidneys, shifting the physiological balance toward excretion (a uricosuric effect)[6].

BiologicalMechanism Drug Biphenyl Carboxylic Acid Derivative URAT1 URAT1 Transporter (Apical Membrane) Drug->URAT1 Competitive Inhibition UricAcid Uric Acid Reabsorption URAT1->UricAcid Blocks Excretion Uric Acid Excretion UricAcid->Excretion Shifts to

Logical relationship of URAT1 inhibition by biphenyl carboxylic acid derivatives.

Conclusion

Methyl 5-nitrobiphenyl-2-carboxylate is far more than a simple building block; it is a strategically designed fragment that balances synthetic tractability with optimal physicochemical properties. By leveraging its orthogonal reactivity—reducing the nitro group for diverse electrophilic coupling while protecting the essential carboxylic acid pharmacophore—researchers can rapidly generate high-quality libraries for hit-to-lead optimization. As demonstrated by its superior IC₅₀ profiles against targets like URAT1, this scaffold remains a cornerstone of modern medicinal chemistry.

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-nitrobiphenyl-2-carboxylate proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical, self-validating component of experimental design. Methyl 5-nitrobiphenyl-2-carboxylate is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical, self-validating component of experimental design. Methyl 5-nitrobiphenyl-2-carboxylate is a highly valuable nitroaromatic intermediate used in drug discovery and materials science. However, its structural properties demand rigorous handling and disposal protocols.

This guide provides a comprehensive, field-proven operational framework for the safe accumulation, segregation, and final disposal of Methyl 5-nitrobiphenyl-2-carboxylate, ensuring full compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Hazard Causality

To manage a chemical safely, we must first understand the causality behind its reactivity. Nitroaromatic compounds contain strongly electron-withdrawing nitro (-NO₂) groups attached to an aromatic ring. This structural motif provides both an oxidizer and a fuel source within the same molecule. While Methyl 5-nitrobiphenyl-2-carboxylate is stable under standard laboratory conditions, concentrating nitroaromatics in mixed waste streams can lead to highly exothermic degradation if inadvertently combined with incompatible reagents (e.g., strong reducing agents or concentrated bases)[1].

Table 1: Quantitative Chemical & Waste Profile

PropertyValue / Classification
Chemical Name Methyl 5-nitrobiphenyl-2-carboxylate
Molecular Formula C₁₄H₁₁NO₄[2]
Molecular Weight 257.24 g/mol [2]
Hazard Class Nitroaromatic Compound (Energetic/Toxic potential)
Waste Classification RCRA Hazardous Waste (Non-halogenated organic)[3]
Primary Destruction Method High-Temperature Incineration (870 °C – 1,200 °C)[4]

Operational Workflow: Segregation & SAA Accumulation

Effective waste management begins at the bench. According to laboratory chemical waste management guidelines, hazardous waste must be managed at or near the point of generation in a designated Satellite Accumulation Area (SAA)[5].

Step-by-Step Methodology: Waste Segregation

  • Solvent Compatibility Selection: Dissolve or suspend the Methyl 5-nitrobiphenyl-2-carboxylate waste in a compatible, non-halogenated solvent (e.g., ethyl acetate, acetonitrile, or methanol). Causality: Segregating non-halogenated organic waste from halogenated waste prevents the formation of highly toxic dioxins and furans during downstream thermal destruction[4].

  • Containerization: Transfer the solution into a high-density polyethylene (HDPE) or amber glass waste carboy. Causality: Liquid waste containers must never be filled beyond 75% capacity. This critical 25% headspace allows for the safe expansion of liquids and headspace vapors, preventing pressure-induced container rupture[3].

  • Hazard Labeling: Immediately affix a hazardous waste label. The characterization must be fully documented before the waste is offered to a disposal company[3]. Explicitly list "Methyl 5-nitrobiphenyl-2-carboxylate" and the primary solvent matrix.

  • SAA Storage: Store the closed container in a designated SAA with secondary containment. Under EPA guidelines, up to 55 gallons of hazardous waste may be accumulated in an SAA for up to 12 months, provided accumulation limits are not exceeded[5].

Disposal & Incineration Workflow

DisposalWorkflow N1 Waste Generation (Methyl 5-nitrobiphenyl-2-carboxylate) N2 Waste Segregation (Non-halogenated Organic Waste) N1->N2 Compatible Solvents N3 Satellite Accumulation Area (SAA) Max 55 Gal / < 12 Months N2->N3 Secondary Containment N4 EHS Characterization & RCRA Documentation N3->N4 EHS Pickup Request N5 Final Disposal (RCRA Permitted Incineration) N4->N5 EPA Manifested Transport

Fig 1. End-to-end disposal and incineration workflow for nitroaromatic chemical waste.

Final Disposal: RCRA-Permitted Incineration

Hazardous chemicals must never be poured down the drain[5]. The gold standard for the disposal of nitroaromatic compounds is thermal destruction.

Step-by-Step Methodology: EHS Transfer & Thermal Destruction

  • EHS Pickup Request: Submit a formal pickup request to your Environmental Health and Safety (EHS) department, detailing the exact mass and solvent matrix of the nitroaromatic waste.

  • RCRA Manifesting: EHS will classify the waste under the appropriate RCRA codes and prepare a uniform hazardous waste manifest.

  • High-Temperature Incineration: The waste is transported to a Treatment, Storage, and Disposal Facility (TSDF). Incineration is utilized because it effectively destroys toxic organic constituents and reduces waste volume[6]. The incinerator operates at extreme temperatures ranging from 870 °C to 1,200 °C (1,600 °F to 2,200 °F)[4]. Causality: This extreme heat ensures the complete cleavage of the biphenyl ring and the thermal reduction of the nitro group, safely converting the energetic molecule into inert CO₂, H₂O, and controlled NOₓ gases.

Spill Response & Decontamination Protocols

In the event of an accidental bench-top spill of Methyl 5-nitrobiphenyl-2-carboxylate, immediate and calculated action is required to prevent exposure and fire risks.

Step-by-Step Methodology: Spill Response

  • Assess & Isolate: Immediately turn off all nearby ignition sources, hot plates, and stirrers. Nitroaromatics in the presence of flammable solvents pose a severe fire risk[3].

  • Containment: Use inert, non-reactive absorbent pads to contain liquid spills. If the compound is spilled as a dry powder, gently dampen it with a compatible solvent (like water or ethanol) to prevent aerosolization and dust explosion hazards.

  • Collection: Sweep the dampened solid or absorbed liquid using non-sparking tools. Causality: Non-sparking tools are mandatory because localized friction or static discharge can ignite concentrated nitroaromatic residues.

  • Disposal: Place all contaminated cleanup materials (pads, gloves, sweeping debris) into a heavy-duty hazardous waste bag, label it as "Nitroaromatic-Contaminated Debris," and transfer it to the SAA for EHS pickup[3].

Sources

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